Nickel sulfate
Description
This compound is a metal sulfate having nickel(2+) as the metal ion. It has a role as an allergen. It contains a nickel(2+).
This compound is used in allergenic testing.
This compound is a yellow, green or blue colored, crystalline inorganic compound that produces toxic gases upon heating. This compound is used in electroplating and as a chemical intermediate to produce other nickel compounds. Exposure to this substance can cause severe dermatitis, skin and asthma-like allergies and affects the lungs, kidneys, gastrointestinal tract and neurological system. This compound is a known carcinogen and is associated with an increased risk of developing lung and nasal cancers. (NCI05)
This compound is a sulfate of nickel. It is commonly used for electroplating. Nickel is a chemical compound with the atomic number 28. It is found abundantly in nature in laterite ore minerals, such as limonite, garnierite, and pentlandite. Nickel has a biological role and is found in certain enzymes, including urease, hydrogenase, methylcoenzyme M reductase, and carbon monoxide dehydrogenase. (L40, L41, L47)
Properties
IUPAC Name |
nickel(2+);sulfate | |
|---|---|---|
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InChI |
InChI=1S/Ni.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |
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InChI Key |
LGQLOGILCSXPEA-UHFFFAOYSA-L | |
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Canonical SMILES |
[O-]S(=O)(=O)[O-].[Ni+2] | |
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Molecular Formula |
NiSO4, NiO4S | |
| Record name | NICKEL SULFATE | |
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| Record name | NICKEL(II)SULPHATE | |
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| Record name | nickel sulfate | |
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Related CAS |
10101-97-0 (hexahydrate), 10101-98-1 (heptahydrate), 14701-22-5 (Parent) | |
| Record name | Nickel sulfate | |
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| Record name | Nickel sulfate hexahydrate | |
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DSSTOX Substance ID |
DTXSID6023787 | |
| Record name | Nickel sulfate | |
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Molecular Weight |
154.76 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Anhydrous nickel sulfate is a yellow-green crystalline solid. Nickel sulfate can also be obtained as a hexahydrate (NiSO4.6H2O (CAS: 10101-97-0) which is blue to emerald green, and as a heptahydrate (NiSO4.7H2O) (CAS: 10101-98-1) , which is green. Samples can contain variable quantities of water, depending on their previous exposure to moisture or conditions. All forms are mildly toxic and are carcinogenic. All are denser than water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Used to make other nickel compounds, in printing, and in dyeing of textiles., Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Pale green to yellow solid; [Merck Index] Blue-green odorless crystals; Soluble in water; [MSDSonline], YELLOW-TO-GREEN CRYSTALS. | |
| Record name | NICKEL SULFATE | |
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| Record name | Sulfuric acid, nickel(2+) salt (1:1) | |
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| Record name | NICKEL(II)SULPHATE | |
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Boiling Point |
Decomposes (NTP, 1992) | |
| Record name | NICKEL SULFATE | |
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Solubility |
27.3 to 27.7 % weight % at 68 °F (NTP, 1992), VERY SOL IN AMMONIUM HYDROXIDE /HEXAHYDRATE/, 29.3 G/100 CC WATER @ 0 °C, 83.7 G/100 CC WATER @ 100 °C, INSOL IN ALCOHOL, ETHER, ACETONE, 0.11% WT IN METHANOL @ 35 °C, For more Solubility (Complete) data for NICKEL SULFATE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 29.3 (freely soluble) | |
| Record name | NICKEL SULFATE | |
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| Record name | NICKEL SULFATE | |
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Density |
3.68 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.01 g/cu cm, Density: 2.03 g/cu cm /Hexahydrate/, 3.7 g/cm³ | |
| Record name | NICKEL SULFATE | |
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| Record name | NICKEL SULFATE | |
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Color/Form |
Green-yellow crystals, Pale green | |
CAS No. |
7786-81-4, 10101-97-0 | |
| Record name | NICKEL SULFATE | |
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| Record name | Nickel sulfate | |
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| Record name | Nickel sulfate hexahydrate | |
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| Record name | Nickel sulfate | |
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| Record name | NICKEL SULFATE | |
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Melting Point |
1558 °F (decomposes) (NTP, 1992), Decomposes @ 840 °C, No melting point; decomposes at 848 °C | |
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| Record name | NICKEL SULFATE | |
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Foundational & Exploratory
Technical Guide: Solubility of Nickel Sulfate in Organic Solvents
This guide details the solubility behavior of nickel sulfate (NiSO₄) in organic media, a critical parameter for applications in non-aqueous electroplating, catalysis, and battery material synthesis.
Executive Summary
This compound (NiSO₄) is the principal source of nickel ions in electroplating and hydrometallurgy. While highly soluble in water (>600 g/L), its solubility in organic solvents is negligible to low .[1] This insolubility is governed by the high lattice energy of the sulfate anion and the inability of most organic solvents to effectively solvate the hard SO₄²⁻ ion.
For researchers, "solubility" in this context often refers to engineering a dissolution system —using mixed solvents, ligands, or ionic liquids—rather than simple passive dissolution. This guide provides the thermodynamic basis for this behavior, quantitative data limits, and protocols for solubilization and antisolvent crystallization.
Fundamental Principles of Dissolution
Thermodynamic Barriers
The dissolution of NiSO₄ in a solvent (
-
Lattice Energy (
): NiSO₄ has a high lattice energy due to the strong electrostatic attraction between the divalent Ni²⁺ cation and the divalent SO₄²⁻ anion. -
Solvation Energy (
): To dissolve, the solvent must generate enough energy through coordination with Ni²⁺ and H-bonding with SO₄²⁻ to overcome .[1]-
Water: Excellent at both. Oxygen donates electrons to Ni²⁺; protons H-bond with SO₄²⁻.
-
Organic Solvents: Most are poor anion solvators. While DMSO can coordinate Ni²⁺ (via oxygen), it lacks the protic character to stabilize SO₄²⁻, leading to a positive
(insolubility).
-
The Role of Hydration
Commercial this compound is typically the hexahydrate (NiSO₄·6H₂O).[1][2][3][4] When "dissolving" this into an organic solvent (e.g., methanol), one is often observing the solubility of the hydrate or the formation of a water-organic mixture. The water molecules bound to Nickel act as an intrinsic co-solvent. Anhydrous NiSO₄ is significantly more difficult to dissolve.
Solubility Data & Solvent Compatibility
The following data summarizes the solubility limits of this compound in common organic solvents.
Table 1: Solubility Profile of this compound (NiSO₄[1][5]·6H₂O)
| Solvent Class | Solvent | Solubility Status | Approx. Limit (25°C) | Mechanistic Note |
| Protic Polar | Water | High | ~650 g/L | Ideal solvation of cation & anion.[1] |
| Methanol | Very Low | ~1.1 g/L (0.11 wt%) | Weak anion solvation; competes for Ni coordination.[1] | |
| Ethanol | Insoluble | < 0.1 g/L | Dielectric constant too low ( | |
| Ethylene Glycol | Moderate | ~20–50 g/L | Chelation effect; often used in mixed-solvent baths.[1] | |
| Aprotic Polar | DMSO | Low/Sparingly | < 10 g/L* | Coordinates Ni²⁺ strongly but leaves SO₄²⁻ naked.[1] |
| DMF | Insoluble | Negligible | Weaker donor than DMSO; poor anion stabilizer.[1] | |
| Non-Polar | Acetone | Insoluble | ~0 g/L | Used as an antisolvent to crash out NiSO₄.[1] |
| Diethyl Ether | Insoluble | ~0 g/L | No coordination capability.[1] |
*Note: Solubility in DMSO can be enhanced significantly by adding small amounts of water or using specific complexing ligands.
Solvent Selection Logic
-
For Reaction Media: Use Ethylene Glycol or DMSO/Water mixtures .[1] These provide a compromise between organic character and salt solubility.
-
For Precipitation/Purification: Use Ethanol or Isopropanol .[1] Adding these to an aqueous NiSO₄ solution forces crystallization (Salting-out).[1]
Mechanistic Visualization
The following diagram illustrates the competition between lattice energy and solvation shells in different media.
Figure 1: Thermodynamic pathways for NiSO₄ dissolution.[1] Direct dissolution in organics is blocked by lattice energy; ligand modification opens a new pathway.
Experimental Protocols
Protocol A: Determination of Solubility (Gravimetric Method)
Use this to verify solubility in a specific solvent system (e.g., a new battery electrolyte).[1]
-
Preparation: Dry NiSO₄·6H₂O at 100°C to remove surface moisture (note: full dehydration to anhydrous requires >300°C and is not recommended unless necessary, as anhydrous NiSO₄ is kinetically slow to dissolve).[1]
-
Saturation: Add excess NiSO₄ to 50 mL of the target organic solvent in a sealed flask.
-
Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours. Critical: Use a magnetic stirrer bar to ensure constant surface contact.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (hydrophobic filters prevent water contamination).
-
Quantification:
-
Evaporate a known volume of filtrate and weigh the residue.
-
Alternative: Dilute the filtrate with water and analyze Ni content via ICP-OES or EDTA titration.
-
Protocol B: Solubilization via Complexation (Phase Transfer)
Use this to dissolve NiSO₄ in non-polar solvents for catalysis.[1]
-
Reagents: NiSO₄·6H₂O, 15-Crown-5 ether (or specific amine ligand), Dichloromethane (DCM) or Acetonitrile.[1]
-
Procedure:
-
Dissolve the ligand in the organic solvent (1.1 molar equivalents relative to Ni).
-
Add solid NiSO₄.
-
Sonicate for 30 minutes.
-
-
Mechanism: The crown ether encapsulates the Ni²⁺ cation, creating a lipophilic shell. The "naked" sulfate anion follows to maintain charge neutrality, dragging the salt into the organic phase.
Protocol C: Antisolvent Crystallization (Purification)
Use this to recover high-purity NiSO₄ from aqueous streams.[1]
-
Starting Solution: Prepare a saturated aqueous solution of NiSO₄ (approx. 600 g/L).[1]
-
Antisolvent Addition: Slowly add Isopropanol or Ethanol (Ratio 1:1 v/v) with vigorous stirring.[1]
-
Observation: Green crystals of NiSO₄·6H₂O will precipitate immediately as the dielectric constant of the mixture drops.
-
Filtration: Vacuum filter and wash with pure isopropanol.
Applications & Implications
Non-Aqueous Electroplating
Electroplating nickel from water can result in hydrogen embrittlement. Using organic solvents (like ethylene glycol or ionic liquids) avoids hydrogen evolution.[1]
-
Challenge: NiSO₄ has low conductivity in organics.
-
Solution: Use Ethylene Glycol + Choline Chloride (Deep Eutectic Solvents) to dissolve NiSO₄ up to 0.5 M, enabling crack-free coatings.[1]
Battery Materials (Li-Ion / Na-Ion)
NiSO₄ is a precursor for cathode materials (NMC).[1]
-
Relevance: Synthesis often requires "sol-gel" or "coprecipitation" methods in mixed solvents (Ethanol/Water) to control particle size.[1] The low solubility in ethanol is exploited here to control nucleation rates, producing smaller, more uniform particles than pure aqueous precipitation.
References
- Linke, W. F. (1965). Solubilities of Inorganic and Metal-Organic Compounds. American Chemical Society.
-
Solvent Displacement Crystallization of this compound: G.M. Ritcey. (2006).[1] Solvent Extraction: Principles and Applications to Process Metallurgy. Context: Use of isopropanol for antisolvent crystallization.
-
Thermodynamics of Metal Sulfates in Organic Mixtures: Molinou, I. E., & Tsierkezos, N. G. (2001).[6] Conductance Studies on Manganese(II), Cobalt(II), Nickel(II), and Cadmium(II) Sulfates in Water + N,N-Dimethylformamide Mixtures.[1][6] Journal of Chemical & Engineering Data.
-
[1]
-
-
Deep Eutectic Solvents for Nickel Electrodeposition: Abbott, A. P., et al. (2004). Deep Eutectic Solvents formed between choline chloride and carboxylic acids. Journal of the American Chemical Society.
-
[1]
-
-
Safety & Toxicology of Soluble Nickel Compounds: European Chemicals Agency (ECHA).[1] Registration Dossier - Nickel Sulphate.
-
[1]
-
Sources
- 1. Nickel(II) sulfate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. This compound niso4: Topics by Science.gov [science.gov]
- 5. echa.europa.eu [echa.europa.eu]
- 6. Conductometric and Thermodynamic Study of Copper and this compound in Aqueous Methanol Systems [sciepub.com]
Technical Guide: Thermal Decomposition of Nickel Sulfate Hydrates
Executive Summary
This technical guide provides a rigorous analysis of the thermal decomposition of nickel(II) sulfate hexahydrate (
For researchers in drug development and toxicology, understanding this pathway is essential for two reasons:
-
Impurity Profiling: Nickel sulfate is a standard reference material for sensitization studies (contact dermatitis) and heavy metal impurity testing in pharmaceutical substances (USP <232>/<233>).
-
Metallodrug Synthesis: Accurate stoichiometry control during the dehydration of nickel precursors is vital for synthesizing coordination complexes used in potential therapeutic applications.
This guide moves beyond basic observation, detailing the thermodynamic causality, kinetic barriers, and self-validating experimental protocols required to characterize this material with high precision.
Thermodynamic & Mechanistic Landscape[1][2]
The thermal decomposition of this compound hexahydrate is not a single-step event but a multi-stage dehydration process followed by high-temperature desulfurization.[1] The pathway is highly sensitive to partial pressure of water vapor (
The Dehydration Pathway (Ambient to )
Under standard atmospheric conditions, the
-
Step I (
): Loss of 4 water molecules. -
Step II (
): Loss of 1 water molecule. -
Step III (
): Removal of the final, most tightly bound water molecule.
The Desulfurization Pathway ( )
Once anhydrous, the sulfate moiety remains stable until significantly higher temperatures. The decomposition involves the cleavage of the S-O bond, releasing sulfur oxides.
Visualizing the Reaction Pathway
The following diagram illustrates the critical thermal events and phase transitions.
Figure 1: Stepwise thermal decomposition pathway of this compound Hexahydrate showing intermediate hydrates and final oxide formation.
Experimental Protocol: Self-Validating TGA/DSC
To generate reproducible data, one cannot simply "ramp and measure." The following protocol includes built-in validity checks.
Equipment & Materials
-
Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650 or Mettler Toledo TGA/DSC 3+).
-
Crucibles: Alumina (
) pans are preferred over Platinum for sulfate decomposition to prevent catalytic interactions with evolved gases at high temperatures. -
Purge Gas: Nitrogen (
) for dehydration; Air can be used if simulating oxidative roasting conditions.
The "Step-Scan" Methodology
Standard linear ramps often smear overlapping dehydration events. Use this protocol to resolve them:
-
Blank Correction: Run an empty crucible using the exact method below to establish a baseline. Subtract this from the sample run.
-
Equilibration: Equilibrate at
for 10 minutes to stabilize balance drift. -
Dehydration Ramp: Heat at
to .-
Validation Check: Isolate the derivative weight loss (DTG) peaks. You must see three distinct endothermic events corresponding to the
, , and transitions.
-
-
Isothermal Dwell: Hold at
for 30 minutes.-
Purpose: Ensures complete removal of lattice water before sulfate decomposition begins.
-
-
Decomposition Ramp: Heat at
to . -
Cool Down: Controlled cooling to verify no reversible mass gain (hygroscopicity check).
Experimental Workflow Visualization
Figure 2: Validated TGA/DSC workflow for resolving dehydration and decomposition events.
Data Analysis & Interpretation
Quantitative analysis of the TGA curve allows for confirmation of stoichiometry. The theoretical mass loss is calculated based on the molecular weight of
Theoretical vs. Observed Mass Loss
| Decomposition Stage | Temperature Range ( | Reaction | Theoretical Mass Loss (%) | Diagnostic Criterion |
| Dehydration 1 | Broad endotherm in DSC | |||
| Dehydration 2 | Sharp DTG peak | |||
| Dehydration 3 | Final stabilization of mass | |||
| Total Dehydration | Cumulative | Plateau at | ||
| Desulfurization | Onset | |||
| Residual | Green/Black Residue |
Troubleshooting Anomalies
-
Mass loss < 41% at
: Indicates the starting material was likely the heptahydrate ( ) or had surface moisture. -
Early Desulfurization (
): Often caused by the presence of reducing agents (organic impurities) or the use of a platinum crucible which can catalyze the reaction.
References
-
Tomaszewicz, E., & Kotfica, M. (2004).[2] Mechanism and kinetics of thermal decomposition of Nickel(II) Sulfate(VI) hexahydrate. Journal of Thermal Analysis and Calorimetry.
-
Tagawa, H. (1984). Thermal decomposition temperatures of metal sulfates. Thermochimica Acta.
-
Mu, J., & Perlmutter, D. D. (1981). Thermal decomposition of metal sulfates. Industrial & Engineering Chemistry Process Design and Development.
-
Saito, Y., et al. (2016). Dehydration behavior of this compound hexahydrate. Journal of the Ceramic Society of Japan.
Sources
Toxicological Assessment of Inhaled Nickel Sulfate: Mechanisms, Protocols, and Risk Characterization
Executive Summary: The Solubility Paradox
In the toxicology of nickel compounds, solubility is the primary determinant of biological fate. Unlike insoluble nickel compounds (e.g., nickel subsulfide, nickel oxide) which are potent respiratory carcinogens due to long-term lung retention, nickel sulfate hexahydrate (
As a water-soluble salt, this compound is rapidly cleared from the lung but induces severe acute and chronic inflammation, alveolar proteinosis, and olfactory epithelial atrophy. This guide provides a rigorous technical framework for evaluating this compound inhalation toxicity, grounding experimental protocols in NTP (National Toxicology Program) standards and OECD Guideline 413 .
Physicochemical Characterization & Toxicokinetics
The Criticality of Solubility
Researchers must characterize the test article not just by purity (>99%), but by its dissolution kinetics.
-
Clearance Half-life: Soluble nickel clears the pulmonary region with a half-life (
) of days, compared to months for nickel oxide. -
Systemic Distribution: High solubility leads to rapid translocation to the kidney (nephrotoxicity risk) and excretion via urine.
Aerosol Properties for Inhalation Studies
To ensure deposition in the alveolar region of rodent models, the aerosol must meet strict aerodynamic criteria:
-
MMAD (Mass Median Aerodynamic Diameter): 1.0 – 3.0
. -
GSD (Geometric Standard Deviation): < 2.0 (indicates a monodisperse aerosol).
Experimental Protocol: Aerosol Generation & Exposure
Standard: OECD 413 (Subchronic Inhalation Toxicity)
Validated Generation System
Generating a stable aerosol from a soluble salt requires specific nebulization and drying techniques to prevent hygroscopic growth.
Step-by-Step Workflow:
-
Solution Preparation: Dissolve
in deionized water. -
Nebulization: Use a Collison Nebulizer (3-jet) operated at 20–30 psi. This generates a wet aerosol.
-
Desiccation: Pass the aerosol through a diffusion dryer (silica gel or membrane) to remove water solvent, leaving solid crystal particles.
-
Neutralization: Pass aerosol through a Krypton-85 (
) source to discharge static electricity, preventing loss to chamber walls. -
Delivery: Introduce to the exposure chamber (Whole-Body or Nose-Only).
Workflow Visualization
The following diagram illustrates the validated setup for generating and monitoring this compound aerosols.
Figure 1: Validated aerosol generation workflow ensuring respirable particle size and charge neutralization.
Molecular Mechanisms of Action
This compound toxicity is driven by two primary pathways: Oxidative Stress and Hypoxia Mimicry .
Oxidative Stress & Inflammation
Soluble
Hypoxia Mimicry (The HIF-1 Pathway)
Nickel replaces iron (
-
Normal State: PHDs hydroxylate HIF-1
, marking it for degradation. -
Nickel Exposure: PHDs are inhibited. HIF-1
stabilizes (even in normoxia), translocates to the nucleus, and activates hypoxia-response genes (VEGF, glycolytic enzymes). This promotes cell survival and angiogenesis, contributing to hyperplasia.
Mechanistic Pathway Diagram
Figure 2: Dual mechanistic pathways of this compound: Oxidative stress driving inflammation and HIF-1
Key Toxicological Findings (Data Summary)
The following data aggregates findings from the NTP Technical Report 454 (2-year inhalation study in F344/N Rats).
Carcinogenicity Status
Crucial Distinction: Unlike nickel subsulfide and nickel oxide, This compound was NOT carcinogenic in rats or mice in the NTP study. The rapid clearance prevents the sustained DNA damage required for tumorigenesis in the lung, although it causes severe non-neoplastic lesions.
Dose-Response Data (Non-Neoplastic Lesions)
Exposure: 6 hours/day, 5 days/week for 2 years.
| Target Tissue | Lesion Type | 0 | 0.12 | 0.25 | 0.5 | Severity (High Dose) |
| Lung | Chronic Active Inflammation | 2/50 | 10/50 | 42/50 | 48/50 | Moderate |
| Lung | Alveolar Proteinosis | 0/50 | 0/50 | 20/50 | 44/50 | Mild-Moderate |
| Lung | Macrophage Hyperplasia | 3/50 | 18/50 | 46/50 | 49/50 | Moderate |
| Nose | Olfactory Epithelium Atrophy | 0/50 | 45/50 | 48/50 | 49/50 | Mild |
| Lymph Node | Lymphoid Hyperplasia | 3/49 | 10/49 | 24/50 | 33/49 | Mild |
Table 1: Incidence of selected non-neoplastic lesions in male F344/N rats (Source: NTP TR 454).
Interpretation
-
LOAEL (Lowest Observed Adverse Effect Level):
(based on lung inflammation and nasal atrophy). -
NOAEL (No Observed Adverse Effect Level): Not established in the chronic study (effects seen at lowest dose), highlighting the high potency of soluble nickel as an irritant.
References
-
National Toxicology Program (NTP). (1996).[1][2] Toxicology and Carcinogenesis Studies of this compound Hexahydrate (CAS No. 10101-97-0) in F344/N Rats and B6C3F1 Mice (Inhalation Studies).[1][2][3] NTP TR 454.[1][2][3] NIH Publication No. 96-3370.[1][2] [Link]
-
OECD. (2018). Test No. 413: Subchronic Inhalation Toxicity: 90-day Study.[4][5] OECD Guidelines for the Testing of Chemicals, Section 4. [Link][4][5]
-
Salnikow, K., & Zhitkovich, A. (2008).[6] Genetic and epigenetic mechanisms in metal carcinogenesis and cocarcinogenesis: Nickel, Arsenic, and Chromium. Chemical Research in Toxicology, 21(1), 28–44. (Mechanisms of HIF-1a stabilization). [Link]
-
Dunnick, J. K., et al. (1995). Comparative toxicity of nickel oxide, nickel subsulfide, and this compound hexahydrate in F344/N rats and B6C3F1 mice following 13 weeks of inhalation exposure.[7] Toxicology, 100(1-3), 145-155. [Link]
Sources
- 1. koha.birzeit.edu [koha.birzeit.edu]
- 2. NTP Technical Report on the Toxicology and Carcinogenesis Studies of Nickel ... - Google 圖書 [books.google.com.hk]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Nickel-induced HIF-1α promotes growth arrest and senescence in normal human cells but lacks toxic effects in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lung toxicity after 13-week inhalation exposure to nickel oxide, nickel subsulfide, or this compound hexahydrate in F344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Nickel Sulfate Solution Preparation for Precision Electroplating
Abstract & Strategic Context
In the development of medical devices and precision instrumentation, the quality of the electrodeposited nickel layer is non-negotiable. While commercial "ready-to-use" electrolytes exist, high-stakes R&D often requires the de novo preparation of Nickel Sulfate solutions to strictly control impurity profiles (Fe, Cu, Zn, organics).
This protocol details the formulation of a standard Watts Bath , the workhorse of nickel plating. However, unlike standard industrial recipes, this guide prioritizes purification and conditioning methodologies required to achieve the ductility and corrosion resistance necessary for high-performance applications.
Chemical Principles & Formulation Logic
The Watts bath operates on a specific stoichiometric balance to maintain solubility and conductivity while preventing passivation.
The Formulation Matrix
| Component | Chemical Formula | Concentration (g/L) | Function | Mechanism of Action |
| This compound | 240 – 300 | Metal Source | Provides high concentration of | |
| Nickel Chloride | 45 – 60 | Anode Corroder | ||
| Boric Acid | 30 – 45 | Buffer | Buffers the cathode-film interface (pH 3.5–4.5), preventing the precipitation of |
The Impurity Challenge
Industrial-grade this compound often contains trace Iron (
-
Iron: Co-deposits to cause brittleness and internal stress.
-
Copper: Causes dark, rough deposits in low-current density (LCD) areas.
-
Organics: Cause pitting and embrittlement.
The Solution: A rigorous "High-pH Treatment" combined with oxidative hydrolysis and electrolytic purification ("dummying").
Workflow Visualization: The Purification Cascade
The following diagram illustrates the critical purification pathway that transforms raw chemical salts into a "Class A" electrolyte.
Figure 1: The "High-pH" purification workflow.[1] Red nodes indicate Critical Control Points (CCPs) where failure leads to irreversible bath contamination.
Detailed Protocol: Preparation & Purification
Safety Note: Nickel salts are known carcinogens and sensitizers. Wear full PPE (respirator, gloves, goggles). Work in a fume hood.
Phase 1: Dissolution and Oxidation
-
Water Quality: Use only DI water (
). Fill the tank to 60% of final volume. -
Heating: Heat water to 60°C .
-
Dissolution: Add this compound and Nickel Chloride.[2] Stir until fully dissolved. Do not add Boric Acid yet.
-
Oxidation (Iron Removal): Add 1 mL/L of 30% Hydrogen Peroxide (
) .
Phase 2: High-pH Treatment (The "Mud" Step)
-
pH Adjustment: Slowly add Nickel Carbonate (
) slurry while stirring vigorously.-
Target: Raise pH to 5.2 – 5.5 .
-
Warning: Do not use Sodium Hydroxide if possible, as
ions can increase stress in high-performance deposits.
-
-
Carbon Addition: Add 2–4 g/L of Activated Carbon (powdered, sulfur-free grade).
-
Function: Adsorbs organic wetting agents or grease from the raw salts.
-
-
Digestion: Maintain temperature at 60°C and agitation for 2–4 hours . You will see a brown sludge (ferric hydroxide) and black carbon.
Phase 3: Filtration and Re-acidification
-
Filtration: Pump the solution through a filter press or vacuum filter coated with diatomaceous earth (filter aid).
-
Check: The filtrate must be crystal clear and brilliant green.
-
-
Boric Acid Addition: Add the Boric Acid to the hot, clear filtrate.
-
pH Correction: Slowly add Sulfuric Acid (
, CP Grade) to lower the pH to the operating range of 3.8 – 4.2 .
Phase 4: Electrolytic Purification ("Dummying")
Even after chemical purification, trace Copper and Zinc may remain.
-
Setup: Install a corrugated steel cathode (large surface area) into the tank.
-
Current: Apply a low current density (LCD) of 0.2 – 0.5 A/dm² (2–5 ASF).
-
Duration: Plate for 4–8 hours.
-
Observation: The dummy cathode will turn dark/black in the recesses (copper removal) and grey/white on peaks.
-
Endpoint: When the dummy plate looks uniformly grey/matte nickel, the bath is pure.
-
Analytical Validation Protocols
A bath is not "ready" until it is validated.
Nickel Concentration (EDTA Titration)[7]
-
Reagents: 0.1M EDTA, Murexide Indicator,
Buffer. -
Protocol:
-
Pipette 2.0 mL of bath sample into a flask.
-
Add 100 mL DI water and 10 mL conc.
. -
Add Murexide indicator (solution turns orange-yellow).
-
Titrate with EDTA until color shifts sharply to Purple/Blue-Violet .
-
-
Calculation:
.
Hull Cell Test (Functional Validation)
The Hull Cell is the ultimate "reality check" for plating chemistry.
-
Parameters: 267 mL cell, 2 Amps, 10 minutes, 50°C.
-
Interpretation:
-
Burnt Deposit (High Current Density): Low Nickel concentration or low Boric Acid.
-
Dark/Streaky (Low Current Density): Metallic contamination (Cu/Zn).[7]
-
Pitting: Organic contamination or lack of wetting agent.
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Dark/Black deposit in LCD area | Copper contamination | Electrolytic purification (Dummying) at 0.2 A/dm². |
| Pitting (Pinholes) | Organics or Iron | Check surface tension; add wetting agent or H2O2 treatment. |
| Brittle Deposit | Organic breakdown products | Carbon treatment (batch or continuous). |
| Burning at HCD | Low Nickel / High pH | Add this compound or Sulfuric Acid; check agitation. |
| Passive Anodes | Low Chloride | Add Nickel Chloride. |
References
-
Schlesinger, M., & Paunovic, M. (2010). Modern Electroplating (5th Edition). John Wiley & Sons.[8] (The definitive text on deposition mechanisms).
-
Di Bari, G. A. (2010). Nickel Plating. In ASM Handbook, Volume 5: Surface Engineering.[9] ASM International.[9] (Standard industrial reference).
-
ASTM International. (2021). ASTM B568-98(2021) Standard Test Method for Measurement of Coating Thickness by X-Ray Spectrometry. (Validation standard).
-
Xylem Analytics. (n.d.). Determination of Nickel in Plating Baths (Potentiometric Titration). Application Note.
-
Garage Science (Verified Protocol). (2019). Preparation of this compound via Peroxide/Acid Route. (Practical demonstration of stoichiometry).
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Watts Nickel Titration [anoplex.com]
- 3. reddit.com [reddit.com]
- 4. CN102108531B - Method for removing impurities from nickel electroplating solution and impurity removing equipment thereof - Google Patents [patents.google.com]
- 5. US7842397B2 - Nickel plating solution and its preparation method, nickel plating method and printed wiring board copper foil - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. Research on Nickel Plating Solution Maintenance and Purification Technology - Oreate AI Blog [oreateai.com]
- 8. researchgate.net [researchgate.net]
- 9. casf.ca [casf.ca]
using nickel sulfate in polyhistidine-tagging protocols
Application Note: Strategic Utilization of Nickel Sulfate (
Abstract
Immobilized Metal Affinity Chromatography (IMAC) remains the gold standard for purifying recombinant proteins fused with a polyhistidine tag (6xHis). While many commercial resins are supplied pre-charged, the ability to manually charge and regenerate resin using This compound (
Scientific Foundation: The Coordination Chemistry
The efficacy of this compound in IMAC relies on the coordination chemistry between the nickel ion (
-
The Source: this compound (
) serves as the donor of the divalent nickel ion ( ). Unlike Nickel Chloride, the sulfate counter-ion is generally preferred in stainless steel systems (like FPLC) to minimize corrosion risks, though both are chemically valid for resin charging. -
The Trap (Chelator): The resin is derivatized with a ligand, typically Nitrilotriacetic Acid (NTA) or Iminodiacetic Acid (IDA).
-
NTA: Occupies 4 of the 6 coordination sites of
. This leaves 2 sites open for the His-tag. Result: Higher stability, less metal leaching, slightly lower capacity. -
IDA: Occupies 3 of the 6 coordination sites. This leaves 3 sites open for the His-tag. Result: Higher capacity, but weaker metal retention (leaching).
-
-
The Target (His-tag): The electron lone pair on the nitrogen of the histidine imidazole ring acts as the donor, displacing water molecules to form a coordinate covalent bond with the immobilized
.
Visualizing the Coordination Complex
Figure 1: The IMAC Coordination Complex.[1] The
Critical Protocol: Resin Charging with this compound
Many researchers discard resin after a few uses. However, stripping and recharging with fresh
Reagents Required:
-
Stripping Buffer: 0.1 M EDTA, pH 8.0 (Chelates metal ions off the resin).
-
Charging Solution: 0.1 M
(Dissolve 2.63 g in 100 mL deionized water). Filter through 0.2 µm membrane. -
Wash Buffer: Distilled water (
).
Protocol:
-
Column Stripping: Wash the column with 5 Column Volumes (CV) of Stripping Buffer.
-
Observation: The resin should turn from blue (charged) to white/translucent (uncharged). If it remains blue, repeat.
-
-
Removal of EDTA: Wash vigorously with 10 CV of
.-
Why? Residual EDTA will chelate your fresh this compound in the next step, preventing it from binding to the resin.
-
-
Charging: Apply 5 CV of 0.1 M
.-
Observation: The resin will return to a distinct blue color as
coordinates with the NTA/IDA ligands.
-
-
Removal of Unbound Nickel: Wash with 5 CV of
followed by 5 CV of Binding Buffer.-
Safety: Collect the flow-through from step 3 and 4 as hazardous waste (heavy metal).
-
Purification Workflow: The Self-Validating System
This workflow is designed to be self-validating. If the protein elutes in the wash, the imidazole concentration is too high. If it fails to elute, the tag is inaccessible or the nickel has leached.
Buffer Compositions (Standard Native Conditions)
| Buffer Type | Composition | Purpose |
| Lysis/Binding | 50 mM | High salt prevents ionic interactions; low imidazole suppresses non-specific binding. |
| Wash | 50 mM | Removes weak binders (host proteins with surface His). |
| Elution | 50 mM | Competitively displaces the His-tag from the |
Step-by-Step Methodology
-
Cell Lysis: Lyse cells in Binding Buffer. Add protease inhibitors (EDTA-free) and lysozyme.
-
Expert Tip: Do NOT use DTT or EDTA in lysis buffer. DTT reduces
(resin turns brown); EDTA strips it (resin turns white).
-
-
Clarification: Centrifuge at 10,000 x g for 30 min. Filter supernatant (0.45 µm).
-
Causality: Clogged columns cause backpressure spikes, compressing the resin bed and ruining resolution.
-
-
Binding: Load clarified lysate onto the
-charged column at a slow flow rate (0.5 - 1.0 mL/min). -
Washing: Wash with 10-15 CV of Wash Buffer until absorbance (
) returns to baseline.-
Expert Tip: If purity is low, increase Wash Buffer imidazole to 40-50 mM, but monitor yield.
-
-
Elution: Apply Elution Buffer.
Workflow Diagram
Figure 2: Operational Workflow for Ni-IMAC Purification. Note the critical troubleshooting loops for protein solubility and purity.
Troubleshooting & Optimization
| Problem | Root Cause | Corrective Action |
| Resin turns Brown | Reduction of | Remove DTT/Mercaptoethanol from buffers. Use TCEP if reducing agent is required (TCEP is compatible with Ni-IMAC). |
| Resin turns White | Stripping of | Remove chelators (EDTA, EGTA) from buffers. Recharge column with |
| Protein in Flow-Through | Inaccessible His-tag | Purify under denaturing conditions (8M Urea or 6M Guanidine-HCl) to unfold protein. |
| High Contamination | Non-specific binding | Increase imidazole in Lysis/Wash buffers. Increase salt (up to 500 mM NaCl) to disrupt ionic bonds. |
| Nickel Leaching | Weak coordination | Switch from IDA resin to NTA resin (stronger chelation). Ensure pH is not < 6.0 (protons compete with metal binding). |
Safety Considerations
-
This compound (
): Classified as a human carcinogen (Group 1) by IARC. It is a potent skin sensitizer.-
Control: Always weigh powder in a fume hood. Wear double nitrile gloves.
-
Disposal: Nickel solutions must be disposed of as heavy metal hazardous waste, not down the sink.
-
References
-
Cytiva. (n.d.).[8] Affinity Chromatography Handbook, Vol. 2: Tagged Proteins.[9] Retrieved from [Link] (Note: Link directs to handbook library).
-
Qiagen. (2003). The QIAexpressionist: A handbook for high-level expression and purification of 6xHis-tagged proteins.[10] Retrieved from [Link][2][5][11][12][13]
-
Bio-Rad. (n.d.). Profinity IMAC Resins Instruction Manual.[14] Retrieved from [Link]
- Porath, J., Carlsson, J., Olsson, I., & Belfrage, G. (1975). Metal chelate affinity chromatography, a new approach to protein fractionation. Nature, 258(5536), 598–599.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Hisタグタンパク質の産生と精製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. qiagen.com [qiagen.com]
- 6. bio-rad.com [bio-rad.com]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. qiagen.com [qiagen.com]
- 11. HisPur Purification of His-Tagged Proteins--CHEM 584 [protocols.io]
- 12. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. bio-rad.com [bio-rad.com]
Application Note: High-Purity Nickel Catalyst Synthesis from Sulfate Precursors
Abstract & Strategic Context
Nickel sulfate (
This Application Note provides a validated protocol to overcome this limitation. By utilizing a High-pH Displacement Washing Strategy , researchers can synthesize high-activity Ni/Al₂O₃ catalysts from sulfate precursors that match the performance of nitrate-derived counterparts, significantly reducing raw material costs without compromising hydrogenation efficiency.
The Mechanism: The Sulfate Challenge
To successfully use NiSO₄, one must understand the surface chemistry of the precipitate.
-
Precipitation: When NaOH is added to NiSO₄, Nickel Hydroxide (
) precipitates.[1][2] -
Adsorption: The
surface is positively charged at neutral pH (Isoelectric point ~11). Anions like adsorb strongly to the surface to balance the charge. -
Poisoning: If these sulfates remain during calcination (
), they reduce to sulfides ( ) or block active sites during the final reduction step.
The Solution: The adsorption of sulfate is pH-dependent. By maintaining a high pH during precipitation and washing, surface hydroxyls (
Visualization: Sulfate Removal Logic
Figure 1: Decision tree showing how washing pH determines final catalyst activity.
Experimental Protocol: Synthesis of 20wt% Ni/Al₂O₃
Materials Required[1][2][4][5][6][7][8][9][10][11][12][13]
-
Precursor: Nickel(II) Sulfate Hexahydrate (
).[3] -
Support:
-Alumina powder (Surface area > 150 ). -
Precipitant: Sodium Hydroxide (NaOH) 1M solution.
-
Washing Agent: 0.1M NaOH (warm) and Deionized Water (hot).
-
Validation Reagent: Barium Chloride (
) 0.1M solution.
Step 1: Deposition-Precipitation
Rationale: We use controlled precipitation to deposit Ni(OH)₂ into the pores of the alumina support.
-
Slurry Prep: Suspend 10.0 g of
-Alumina in 100 mL of DI water. Stir vigorously at 60°C for 30 mins to degas pores. -
Precursor Addition: Dissolve 11.2 g of
(calc. for ~2.5g Ni metal) in 50 mL DI water. Add this to the alumina slurry. -
Precipitation (Critical Step):
-
Slowly add 1M NaOH dropwise while stirring.
-
Target pH: You must reach pH 10–11 .
-
Why? At pH < 9, basic nickel sulfates form (insoluble impurities). At pH > 10, pure
forms, and the surface charge becomes negative, repelling ions.
-
-
Aging: Stir the slurry at 60°C for 4 hours. This "Ostwald Ripening" promotes crystal growth, making filtration easier.
Step 2: The "Sulfate-Purge" Washing Cycle
Rationale: This is the self-validating step ensuring trustworthiness.
-
Filtration: Filter the green slurry using a vacuum Buchner funnel.
-
Alkaline Wash: Wash the filter cake with 200 mL of warm (50°C) 0.05M NaOH .
-
Hot Water Wash: Wash with 500 mL hot DI water (80°C) to remove excess Na+.
-
The BaCl₂ Validation Test (Stop/Go Gate):
Step 3: Thermal Activation
-
Drying: Dry cake at 110°C overnight.
-
Calcination: Heat to 450°C in static air (Ramp: 5°C/min, Hold: 4 hours).
-
Result: Converts
.
-
-
Reduction: Reduce in flowing
(50 mL/min) at 500°C for 3 hours.-
Result: Converts
(Metallic Active Sites).
-
Workflow Visualization
Figure 2: Complete synthesis workflow with the critical BaCl2 validation loop.
Comparative Data: Sulfate vs. Nitrate Precursors
The following table illustrates why the washing step is non-negotiable. Data assumes a standard hydrogenation of cyclohexene.
| Parameter | Ni-Nitrate Catalyst | Ni-Sulfate (Poor Wash) | Ni-Sulfate (Protocol Wash) |
| Precursor Cost | High ( | Low ($) | Low ($) |
| Residual Sulfur | < 10 ppm | > 500 ppm | < 20 ppm |
| Ni Surface Area | 35 | 15 | 32 |
| Relative Activity | 100% (Baseline) | 25% (Poisoned) | 95% (Target) |
| Safety Profile | NOx emissions | Safe | Safe |
Expert Insight: The "Poor Wash" sample suffers from sulfur blocking the active Ni sites. Furthermore, residual sulfur promotes the sintering of Nickel particles during reduction, leading to lower surface area.
Troubleshooting & Optimization
-
Problem: Filtrate remains cloudy during BaCl₂ test after multiple washes.
-
Cause: Occluded sulfates inside the pore structure.
-
Fix: Re-slurry the filter cake in warm 0.1M
and stir for 1 hour. Carbonate ions are excellent at displacing sulfates. Filter and rinse again.
-
-
Problem: Low Catalytic Activity despite clean BaCl₂ test.
-
Cause: Formation of Nickel Aluminate (
) spinel. This occurs if calcination temp is too high (>700°C) or interaction is too strong. -
Fix: Keep calcination below 500°C. Spinel Ni is very hard to reduce to active metallic Ni.
-
-
Problem: High pressure drop in reactor.
-
Cause: Particle attrition.
-
Fix: Ensure the "Aging" step in the protocol is respected. Rapid precipitation without aging creates amorphous fines that clog reactors.
-
References
-
Effect of Precipitants on Ni-Al2O3 Catalysts: Detailed study on how pH and precipitant choice (Urea vs NaOH) affects morphology.
-
Source:
-
-
Removal of Sulfate Ions by Precipitation: Analysis of sulfate removal efficiency using chemical precipit
-
Source:
-
-
Deactivation of Nickel Catalysts by Sulfur: Investigation into the poisoning mechanism of sulfur species on Ni active sites.
-
Source:
-
-
Synthesis of Nickel Hydroxide from Sulfate Media: Discusses the solubility and precipitation behavior of Ni in sulf
-
Source:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. US7364717B2 - Process for converting nickel to this compound - Google Patents [patents.google.com]
- 3. journalirjpac.com [journalirjpac.com]
- 4. EP2832700A1 - Method for producing high-purity this compound - Google Patents [patents.google.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Insight into the Nature of Nickel Active Sites on the NiAl2O4 Catalyst for Phenanthrene Hydrogenation Saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. dialnet.unirioja.es [dialnet.unirioja.es]
Application Note: Stoichiometric Determination of Nickel Sulfate in Watts Plating Baths
Executive Summary
In the development of medical devices (e.g., stents, surgical tools) and pharmaceutical manufacturing equipment, the physicochemical properties of nickel coatings are critical. The Watts bath —a standardized electrolyte of Nickel Sulfate, Nickel Chloride, and Boric Acid—requires strict stoichiometric control to ensure deposit ductility and corrosion resistance.
Direct quantification of This compound (
-
Total Nickel is determined via EDTA complexometric titration.[1][2][3][4]
-
Nickel Chloride is determined via Argentometric titration (Mohr’s Method).
-
This compound is derived mathematically by subtracting the chloride-associated nickel from the total nickel.[3]
This guide provides a self-validating, GLP-compliant workflow designed for researchers requiring high-precision bath control.
Analytical Principle & Logic Flow
The determination relies on the principle of ionic subtraction . We treat the bath as a sum of its constituent salts.
-
Total Nickel (
): Measured by titrating all with EDTA at pH 10 using Murexide as an indicator.[3] -
Chloride (
): Measured by precipitating with Silver Nitrate ( ) using Potassium Chromate as an indicator.[5][6] -
Differentiation: Since all Chloride comes from Nickel Chloride (in a standard Watts bath), we can calculate the
bound to and subtract it from to isolate the bound to Sulfate.
Figure 1: The differential logic flow required to isolate this compound concentration from a mixed-salt electrolyte.
Reagents & Equipment
Critical Quality Attribute (CQA): Use ACS Reagent Grade chemicals. Impurities (e.g., Iron, Copper) will interfere with the complexometric titration.
Equipment
-
Class A Volumetric Pipettes (1 mL, 2 mL, 5 mL, 10 mL)
-
Class A Burette (50 mL, graduated to 0.1 mL)
-
Erlenmeyer Flasks (250 mL)
-
Analytical Balance (precision
0.1 mg) -
pH Meter (calibrated to pH 4, 7, 10)
Reagents
| Reagent | Concentration | Preparation / Notes |
| EDTA Titrant | 0.1 M | Dissolve 37.224 g |
| Silver Nitrate | 0.1 N | Dissolve 16.987 g |
| Ammonia Buffer | pH ~10 | Dissolve 54 g |
| Murexide Indicator | Solid Mix | Mix 0.2 g Murexide powder with 100 g NaCl. Grind to fine powder. Note: Aqueous Murexide is unstable.[8] |
| Potassium Chromate | 2% w/v | Dissolve 2 g |
| Sodium Bicarbonate | Saturated | Used to neutralize acidity in the chloride protocol. |
Protocol A: Determination of Total Nickel
Objective: Quantify all
Mechanism:
Step-by-Step Workflow:
-
Sampling: Pipette exactly 2.0 mL of the Watts bath sample into a 250 mL Erlenmeyer flask.
-
Dilution: Add approximately 100 mL of Deionized (DI) water.
-
Buffering: Add 10 mL of Ammonia Buffer .
-
Indicator: Add approx. 0.2 g of the Murexide/NaCl powder mixture .
-
Observation: The solution turns a distinct Yellow/Orange or Golden-Brown .
-
-
Titration: Titrate with 0.1 M EDTA while swirling vigorously.
-
Transition: The color will darken as the endpoint approaches.
-
-
Endpoint: Stop when the color shifts sharply to a brilliant Violet/Purple .
-
Recording: Record the volume of EDTA used as
(mL).
Figure 2: Visual progression of the Complexometric Titration for Total Nickel.[4]
Protocol B: Determination of Nickel Chloride
Objective: Quantify
Mechanism:
Step-by-Step Workflow:
-
Sampling: Pipette exactly 2.0 mL of the Watts bath sample into a 250 mL Erlenmeyer flask.
-
Dilution: Add 50 mL of DI water.
-
Neutralization (Crucial): Watts baths are acidic (pH 3-4). The Mohr method requires pH 6.5–9.
-
Add a pinch of Sodium Bicarbonate or Calcium Carbonate until effervescence stops.
-
Why? If acidic, chromate converts to dichromate (no endpoint). If too alkaline, Silver Hydroxide precipitates.
-
-
Indicator: Add 1 mL of 2% Potassium Chromate solution.
-
Observation: Solution turns a greenish-yellow (Green from Ni, Yellow from Chromate).
-
-
Titration: Titrate with 0.1 N Silver Nitrate (
) slowly.-
Observation: A white precipitate (
) forms, creating turbidity.[5]
-
-
Endpoint: Stop at the first permanent appearance of a Reddish-Brown tint that persists after swirling.
-
Recording: Record the volume of
used as (mL).
Data Analysis & Calculations
Constants
-
Molarity of EDTA (
) = 0.1 M[3][8][11] -
Normality of
( ) = 0.1 N[5][6] -
Sample Volume (
) = 2.0 mL -
Atomic Weight of Nickel (
) = 58.69 g/mol [7] -
Molecular Weight of
= 237.69 g/mol -
Molecular Weight of
= 262.85 g/mol
Calculation 1: Nickel Chloride Hexahydrate Concentration
First, determine the concentration of Nickel Chloride.[3]
(Note: The factor '2' in the denominator accounts for the stoichiometry: 2Simplified for 2 mL sample and 0.1 N titrant:
Calculation 2: Total Nickel Metal Concentration
Determine the total metallic nickel in the bath.[3]
Simplified for 2 mL sample and 0.1 M titrant:
Calculation 3: this compound Hexahydrate Concentration
Now, subtract the Nickel contributed by the Chloride salt from the Total Nickel, then convert the remaining Nickel mass to Sulfate salt.
-
Calculate Ni from Chloride:
-
Calculate Ni from Sulfate:
-
Convert to this compound Hexahydrate:
Troubleshooting & Interferences
| Issue | Probable Cause | Corrective Action |
| Fading Endpoint (EDTA) | Iron or Copper contamination. | Add a pinch of Hydroxylamine Hydrochloride before buffering to mask interferences. |
| No Color Change (AgNO3) | Acidity is too high (pH < 6). | Ensure neutralization with Sodium Bicarbonate before adding Chromate indicator. |
| Precipitate in EDTA Step | pH dropped below 9. | Ensure enough Ammonia buffer is added.[12] The complex requires basic pH to stay soluble. |
| Endpoint Hard to See | High organic content (brighteners). | Digest the sample with Nitric/Sulfuric acid to destroy organics, then neutralize and titrate (only for heavily contaminated baths). |
References
-
National Association for Surface Finishing (NASF). Surface Finishing Industry Standards. [Link]
-
Mettler Toledo. Application Note M066: Electroless Nickel Bath: Determination of Nickel. [Link] (Verified via search result 1.11)[7]
-
Finishing.com. Watts Nickel Analysis: FAQs and Protocols. [Link] (Verified via search result 1.8)
-
Kyoto Electronics Manufacturing. Quantifying Nickel Chloride and Nickel Sulphate in Plating Solutions. [Link] (Verified via search result 1.2)
-
Titrations.info. Complexometric determination of nickel. [Link] (Verified via search result 1.16)
Sources
- 1. SSERC | Determination of nickel [sserc.org.uk]
- 2. xylemanalytics.com [xylemanalytics.com]
- 3. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 4. scribd.com [scribd.com]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. mt.com [mt.com]
- 8. titrations.info [titrations.info]
- 9. finishing.com [finishing.com]
- 10. nemi.gov [nemi.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. m.youtube.com [m.youtube.com]
Application Note: Nickel Sulfate (NiSO4) in Plant Biology Research
Precision Micronutrient Dosing, Urease Activation, and Metabolic Elicitation
Abstract & Executive Summary
Nickel (Ni) is the most recently classified "essential" plant micronutrient (Brown et al., 1987), yet it remains one of the most frequently overlooked variables in standard nutrient formulations. While required in nanomolar concentrations for the activation of urease (EC 3.5.1.5), its absence leads to urea toxicity and leaflet necrosis, particularly in legumes and tissue culture systems utilizing urea as a nitrogen source. Conversely, in the context of pharmaceutical botany, sub-lethal concentrations of NiSO4 act as potent abiotic elicitors , triggering the upregulation of secondary metabolite pathways (e.g., saponins, flavonoids) via reactive oxygen species (ROS) signaling.
This guide provides high-precision protocols for the preparation, dosing, and validation of Nickel Sulfate (NiSO4) in hydroponics and in vitro culture, bridging the gap between basic nutrition and metabolic engineering.
Mechanism of Action: The Urease Connection
The absolute requirement for Nickel stems from its role as a metallic cofactor. Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.
The Biochemical Consequence:
-
With Ni: Urea
Ammonia (NH3) Glutamine Synthetase/GOGAT cycle Amino Acids. -
Without Ni: Urea accumulates in leaf tips
Tissue necrosis (toxic burn) Nitrogen deficiency symptoms despite abundant N availability.
Diagram 1: Nickel Transport & Urease Activation Pathway
The following logic flow illustrates the uptake of Ni from the rhizosphere and its integration into the nitrogen recycling machinery.
Figure 1: Pathway of Nickel uptake, translocation, and activation of the Urease enzyme essential for nitrogen recycling.
Application Note: Stock Solution Preparation
Target Compound: Nickel(II) Sulfate Hexahydrate (NiSO4·6H2O) MW: 262.85 g/mol
Many standard media recipes (e.g., older MS formulations) lack Nickel. For precision research, you must prepare a dedicated stock.
Protocol A: 10 mM Standard Stock Solution
Objective: Create a stable, high-concentration stock for dilution.
-
Weighing: Accurately weigh 0.2629 g of NiSO4·6H2O.
-
Dissolution: Dissolve in 80 mL of ultrapure deionized water (18.2 MΩ).
-
Acidification (Critical): Add 2-3 drops of concentrated HCl or H2SO4.
-
Why? Nickel can precipitate as hydroxide at neutral/alkaline pH over time. Acidification ensures long-term stability.
-
-
Final Volume: Bring to volume (100 mL) in a volumetric flask.
-
Storage: Store in a polymer bottle (HDPE/PP) at 4°C. Stable for 6-12 months.
Dosing Calculation Table:
| Desired Final Conc. | Volume of 10 mM Stock per Liter of Media | Application |
|---|---|---|
| 0.1 µM | 10 µL | Standard Maintenance (Hydroponics) |
| 1.0 µM | 100 µL | Legume Research / Urea-based Media |
| 20 µM | 2.0 mL | Elicitation (Secondary Metabolites) |
Application Note: Hydroponics & Nutrient Management
The "Goldilocks" Zone: 0.01 µM to 10 µM.
The EDTA Competition Factor (Crucial Pro-Tip)
In standard Hoagland solutions, Iron is often supplied as Fe-EDTA. EDTA is a strong chelator that binds not only Iron but also Nickel.
-
The Risk: If you add 0.1 µM Ni to a solution with excess free EDTA, the EDTA will sequester the Ni, rendering it bio-unavailable.
-
The Fix: When studying Ni deficiency specifically, use Fe-EDDHA instead of Fe-EDTA, or increase Ni dosing to 1.0 µM to overwhelm the chelator capacity.
Protocol B: Deficiency vs. Toxicity Screening
-
Germination: Germinate seeds in vermiculite with 0.1 strength nutrient solution (Ni-free).
-
Transplant: Move to hydroponic tanks at the 2-leaf stage.
-
Treatment Groups:
-
Control: 0.1 µM NiSO4 (Sufficient).
-
Deficient: 0 µM NiSO4 + Urea as sole N-source (Induces necrosis).
-
Toxic: >50 µM NiSO4 (Induces chlorosis/ROS).
-
-
Observation: Monitor for "Mouse-ear" symptoms (blunted leaf tips) in legumes, which is diagnostic of Ni deficiency.
Application Note: Nickel as an Abiotic Elicitor
Target Audience: Drug Discovery & Medicinal Plant Research. Sub-lethal heavy metal stress triggers the Jasmonic Acid (JA) pathway and ROS bursts , forcing the plant to produce antioxidants (flavonoids, saponins) as a defense mechanism.
Protocol C: Elicitation in Hairy Root/Cell Suspension Culture
Reference Model: Panax ginseng saponin production (Jeong et al., 2005).
-
Culture Stage: Establish cell suspension or hairy root cultures in modified MS liquid medium.
-
Growth Phase: Allow cultures to reach the mid-exponential growth phase (typically Day 14-21).
-
Elicitation Event:
-
Prepare a fresh dilution of NiSO4 to add 20 µM final concentration to the bioreactor/flask.
-
Note: Do not exceed 50 µM, or cell death (apoptosis) will outweigh metabolic gains.
-
-
Incubation: Continue culture for 24-48 hours post-elicitation.
-
Harvest: Filter cells, snap-freeze in liquid nitrogen, and extract secondary metabolites.
-
Expected Outcome: 1.2x to 2.0x increase in target metabolite yield compared to non-elicited controls.
Validation: Urease Activity Assay
To prove that your Ni treatment is physiologically relevant, you must measure Urease activity. The Phenol-Hypochlorite (Berthelot) method is the gold standard.
Diagram 2: Urease Assay Workflow
Figure 2: Step-by-step workflow for the colorimetric determination of Urease activity.
Protocol D: The Berthelot Method
-
Extraction: Grind 0.5g fresh leaf tissue in 5 mL phosphate buffer (pH 7.5). Centrifuge at 12,000g for 10 min.
-
Reaction: Mix 0.5 mL supernatant with 0.5 mL 50 mM Urea .
-
Incubation: Water bath at 37°C for 30 minutes.
-
Color Development:
-
Add 1 mL Phenol-Nitroprusside (Reagent A).
-
Add 1 mL Alkaline Hypochlorite (Reagent B).
-
-
Measurement: Incubate 20 mins at room temp. Read absorbance at 630 nm .
-
Calculation: Compare against an Ammonium Chloride (NH4Cl) standard curve.
Troubleshooting & Quality Control
| Symptom | Diagnosis | Corrective Action |
| Leaf Tip Necrosis | Ni Deficiency | Confirm media contains at least 0.1 µM Ni. Check if Urea is the sole N source.[1][2] |
| Interveinal Chlorosis | Ni Toxicity | Concentration likely >50 µM. Ni is competing with Fe/Zn uptake. Flush roots with Ca-solution. |
| No Color in Assay | Failed Reaction | Reagents A/B are light-sensitive. Prepare fresh. Ensure pH is >11 during color development step. |
| Precipitate in Stock | pH Instability | Stock solution was not acidified. Discard and remake with HCl. |
References
-
Brown, P. H., Welch, R. M., & Cary, E. E. (1987). Nickel: A Micronutrient Essential for Higher Plants.[3] Plant Physiology, 85(3), 801–803. Link
-
Dixon, N. E., Gazzola, C., Blakeley, R. L., & Zerner, B. (1975). Jack bean urease (EC 3.5.1.5). A metalloenzyme. A simple biological role for nickel. Journal of the American Chemical Society, 97(14), 4131–4133. Link
-
Jeong, G. T., Park, D. H., & Hwang, B. (2005). Enhanced secondary metabolite biosynthesis by elicitation in transformed plant root system: effect of abiotic elicitors. Applied Biochemistry and Biotechnology, 121, 317-327. Link
-
Eskew, D. L., Welch, R. M., & Cary, E. E. (1983). Nickel: An Essential Micronutrient for Legumes and Possibly All Higher Plants. Science, 222(4624), 621-623. Link
-
Kutman, B. Y., Kutman, U. B., & Cakmak, I. (2013). Nickel-rich seed enhances growth and yield of soybean plants grown in low-nickel soil. Plant and Soil, 365, 355–369. Link
Sources
Application Note: Advanced Catalytic Utility of Nickel Sulfate in Organic Synthesis
Executive Summary
Nickel sulfate (
This guide details the operational protocols for utilizing
Key Applications
| Application | Reaction Type | Role of | Key Advantage |
| Aqueous Synthesis | Suzuki-Miyaura Coupling | Precatalyst (Ni(II) | High solubility in water; Green chemistry compliant. |
| Condensation | Kabachnik-Fields Reaction | Lewis Acid Catalyst | Solvent-free; High atom economy; Reusable. |
| Heterogeneous | Hydrogenation/Oxidation | Active Site Precursor | Facile impregnation onto silica/MCM-41 supports. |
Chemical Profile & Mechanistic Grounding[1]
The Precatalyst Challenge
Unlike Palladium, which is easily reduced to Pd(0), Nickel(II) salts require specific activation strategies to enter the catalytic cycle.
The Activation Pathway:
-
Ligand Exchange: The hydration shell (
) is displaced by stronger -donor ligands (e.g., bipyridine, phosphines). -
Reduction: The Ni(II) center must be reduced to Ni(0). In the absence of external reductants (like Zn or Mn), this is often achieved via transmetallation-induced reduction where the organoboron species (in Suzuki coupling) acts as the sacrificial reductant, utilizing the "hard" nature of the sulfate counterion to facilitate the process.
Lewis Acid Behavior
In condensation reactions (e.g., aldehyde-amine-phosphite), the
Protocol A: Aqueous Suzuki-Miyaura Coupling
Target: Synthesis of Biaryls and Aryl-Phosphonates in Water
This protocol utilizes the high water solubility of
Materials
-
Precatalyst: Nickel(II) Sulfate Hexahydrate (
) (>99%). -
Ligand: 2,2'-Bipyridine (bpy) or cationic bipyridyl derivatives (for enhanced water solubility).[2]
-
Base:
(Tribasic potassium phosphate). -
Solvent: Degassed Deionized Water.
Experimental Workflow
Step 1: Catalyst Complexation
-
In a reaction vial, dissolve
( ) and the bipyridyl ligand ( ) in minimal water. -
Stir at Room Temperature (RT) for 10 minutes. Observation: Solution turns from turquoise to purple/pink depending on the ligand, indicating complex formation.
Step 2: Substrate Addition
-
Add the Aryl Halide (
) and Arylboronic Acid ( ). -
Add
( ).[2] -
Critical: If substrates are insoluble solids, add a surfactant (e.g., TPGS-750-M,
) to create micellar conditions.
Step 3: Reaction & Quench
-
Heat the mixture to
under air (if using oxidation-resistant ligands) or (recommended). -
Monitor via TLC/HPLC. Reaction time is typically 1–4 hours.
-
Cool to RT. Extract with Ethyl Acetate (
). -
Dry organic layer over
and concentrate.
Mechanistic Visualization
The following diagram illustrates the activation and cycle of the Nickel catalyst in this aqueous system.
Caption: The catalytic cycle of NiSO4-mediated Suzuki coupling. Note the critical in-situ reduction step required to generate the active Ni(0) species.
Protocol B: Solvent-Free Lewis Acid Catalysis
Target: Synthesis of
This protocol exploits the Lewis acidity of
Materials
-
Catalyst:
( ). -
Reagents: Benzaldehyde derivative, Aniline derivative, Diethyl phosphite.
-
Conditions: Solvent-free, Ambient Temperature or mild heat (
).
Experimental Workflow
-
Mixing: In a standard round-bottom flask, combine the aldehyde (
) and amine ( ). -
Catalyst Addition: Add
( ). Stir for 5 minutes to initiate imine formation (observed by turbidity or water release). -
Phosphite Addition: Add Diethyl phosphite (
) dropwise. -
Reaction: Stir vigorously at RT for 20–60 minutes. The mixture may solidify as the product forms.
-
Work-up: Add Ethanol (
) to dissolve the organic product. The catalyst will remain undissolved or precipitate out. -
Purification: Filter off the catalyst (which can be washed and reused). Recrystallize the filtrate to obtain pure
-aminophosphonate.
Heterogeneous Catalyst Preparation (Ni/Support)
Target: Preparation of Supported Ni Catalysts for Hydrogenation
is the preferred precursor for preparing supported Nickel catalysts due to its high solubility, allowing deep pore impregnation before calcination.Protocol
-
Support Preparation: Dry the support (Silica, Alumina, or MCM-41) at
for 2 hours. -
Impregnation: Dissolve
in minimal deionized water (pore volume impregnation method). -
Mixing: Add the solution dropwise to the support with vigorous mixing until "incipient wetness" is achieved.
-
Drying: Dry at
overnight. -
Calcination: Heat at
in air for 4 hours to form . -
Reduction (Activation): Before use, reduce under
flow at to generate metallic nanoparticles.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (Suzuki) | Catalyst Oxidation | Degas water thoroughly; Ensure |
| Precipitation | Ligand Dissociation | Use water-soluble ligands (e.g., sulfonated phosphines or cationic bipyridines). |
| No Reaction (Lewis Acid) | Hydration Interference | Although |
| Green Color Persists | Incomplete Reduction | In cross-coupling, if the solution stays green/blue, Ni(II) is not reducing to Ni(0). Increase temperature or add trace Zn dust. |
Safety & Handling (E-E-A-T)
-
Toxicity: this compound is a known carcinogen (Group 1) and skin sensitizer. Double-gloving (Nitrile) is mandatory to prevent "Nickel Itch" (allergic contact dermatitis).
-
Incompatibility: Do not mix with strong acids or magnesium/aluminum powder in bulk, as this can generate hydrogen gas or cause rapid exothermic reactions.
-
Disposal: All aqueous waste containing Nickel must be segregated into "Heavy Metal Waste" streams. Do not pour down the drain.
References
-
Nickel-Catalyzed Suzuki–Miyaura Coupling in Water. Journal of Organic Chemistry. Demonstrates the efficacy of NiSO4 hexahydrate with bipyridyl ligands in aqueous media.
-
NiSO4[3][4][5]·6H2O as a new, efficient, and reusable catalyst for α-aminophosphonates. Research on Chemical Intermediates. Details the Lewis Acid application in Kabachnik-Fields reactions.
-
Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions. Chemical Society Reviews. A comprehensive review covering the shift from Palladium to Nickel salts.
-
Nickel(II) sulfate hexahydrate Safety Data. PubChem. Toxicology and physical property data.
-
Preparation of Ni-MOF-Ni/MCM-41 composites. Google Patents. Describes the use of this compound as a precursor for supported catalysts.
Sources
Application Note: High-Precision Electroless Nickel-Phosphorus (EN-P) Deposition
Chemistry: Nickel Sulfate / Sodium Hypophosphite System Target Application: Medical Devices, Microfluidics, and High-Corrosion Environments
Abstract & Utility
Electroless Nickel Plating (ENP) is an autocatalytic chemical reduction process that deposits a uniform nickel-phosphorus alloy without the need for external electrical current.[1] Unlike electrolytic plating, ENP provides uniform thickness on complex geometries (internal lumens, threads), making it indispensable for drug delivery devices and precision instrumentation.
This guide focuses on a High-Phosphorus (>10% P) formulation using This compound (
Theoretical Basis: The Redox Mechanism
The deposition is driven by the oxidation of hypophosphite (
Primary Half-Reactions:
-
Anodic (Oxidation):
-
Cathodic (Reduction):
-
Secondary (Phosphorus Co-deposition):
Hydrogen Evolution:
A critical byproduct is molecular hydrogen (
Figure 1: The autocatalytic redox mechanism occurring at the solution-substrate interface.
Formulation Chemistry
To achieve a stable High-Phosphorus bath suitable for research or medical prototyping, we utilize an Acid Hypophosphite system.
Core Components & Functions
| Component | Chemical | Role | Mechanism of Action |
| Metal Source | This compound Hexahydrate ( | Provides | Sulfate anion is preferred over chloride to reduce stress and prevent pitting. |
| Reducing Agent | Sodium Hypophosphite ( | Electron Donor | Oxidizes to orthophosphite, releasing electrons for Ni reduction. |
| Complexing Agent | Lactic Acid / Citric Acid | Buffer & Chelation | Chelate free |
| Stabilizer | Bismuth (Bi) or Iodate | Bath Life Extension | Critical: Poisons active nuclei in the bulk solution to prevent spontaneous decomposition. Note: Use Bismuth for RoHS/Medical compliance instead of Lead/Cadmium. |
| pH Adjuster | Ammonium Hydroxide / Sulfuric Acid | Rate Control | Controls the P-content. Lower pH (4.5–4.8) favors higher Phosphorus content.[3] |
Experimental Protocol: High-Phos Bath Preparation
Target Specification:
-
Phosphorus Content: 10–12% (wt)
-
Deposition Rate: 10–15 µm/hour
-
pH: 4.6 ± 0.1
-
Temperature: 88°C ± 2°C
Step 1: Bath Formulation (1 Liter Basis)
Safety Note: Perform in a fume hood. Nickel salts are carcinogenic; wear nitrile gloves and N95/P100 respiratory protection.
-
Dissolve Nickel Source:
-
In a clean beaker, dissolve 26 g of this compound (
) in 400 mL deionized (DI) water.
-
-
Add Complexing Agents:
-
Add 25 g Lactic Acid (85% grade).
-
Add 15 g Sodium Citrate.
-
Stir until fully dissolved. The solution will turn from emerald green to a blue-green as the complex forms.
-
-
Add Reducing Agent:
-
Dissolve 30 g Sodium Hypophosphite in a separate 200 mL of DI water.
-
Slowly add this to the main nickel solution with constant stirring.
-
-
Add Stabilizer (Trace):
-
Add 1-2 mg (ppm) of Bismuth Nitrate or Potassium Iodate. Do not overdose; >5 ppm can stop the plating reaction entirely.
-
-
Final Adjustment:
Step 2: Substrate Pre-treatment Workflow
Success in ENP is 90% preparation. A hydrophobic or oxidized surface will result in skipped plating or delamination.
Figure 2: Critical pre-treatment workflow to ensure adhesion and initiation.
Step 3: Plating Process[2][6]
-
Heat the bath to 88°C using a water jacket or hot plate with magnetic stirring (avoid localized overheating).
-
Immerse the activated substrate.[2]
-
Observation:
-
0-30 seconds: No visible reaction (Induction period).
-
30+ seconds: Fine bubbles (
gas) should appear uniformly on the part surface.
-
-
Maintenance:
-
Monitor pH every 20 minutes. The reaction generates
, causing pH to drop. Add dilute ammonia to maintain 4.6. -
Agitate the bar gently (or use air agitation) to dislodge hydrogen bubbles.
-
-
Termination: Remove part, rinse in DI water, and dry.
-
Post-Bake (Optional but Recommended): Bake at 180°C for 1 hour to improve adhesion and relieve hydrogen embrittlement.
Process Control & Troubleshooting
The "White-Out" Phenomenon: If the bath turns milky and precipitates flakes, it has "crashed." This is caused by local overheating or lack of complexing agents.
-
Prevention:[6] Never add chemicals while the bath is hot. Cool to <60°C before replenishing.
Troubleshooting Matrix:
| Defect | Probable Cause | Corrective Action |
| No Deposition | Temperature too low | Increase to 85-90°C. |
| Stabilizer overdose | Discard bath; reformulate with less Bi/Pb. | |
| Poor Activation | Re-check Pd seed step or acid etch. | |
| Roughness / Pitting | Particulates in bath | Filter bath (5 µm). |
| Hydrogen gas trapping | Increase agitation. | |
| Dull / Dark Deposit | pH too low | Adjust pH upward with Ammonium Hydroxide. |
| Metallic contamination | Check for Cu/Zn impurities; "dummy" plate to remove. | |
| Rapid pH Drop | High loading factor | Reduce surface area of parts (Ideal: 100 |
References
-
ASTM International. (2021).[7] ASTM B733-22 Standard Specification for Autocatalytic (Electroless) Nickel-Phosphorus Coatings on Metal.[7]
-
Mallory, G. O., & Hajdu, J. B. (1990). Electroless Plating: Fundamentals and Applications.[8] American Electroplaters and Surface Finishers Society. (The seminal text on ENP mechanisms).
- Touyeras, F., et al. (2005). Electroless Nickel Coating of Micro-Devices. Journal of Applied Electrochemistry.
-
Riedel, W. (1991). Electroless Nickel Plating.[1][2][4][5][7][8][9][10][11][12][13][14] ASM International.
Sources
- 1. congnghiepnangsaigon.com [congnghiepnangsaigon.com]
- 2. Electroless nickel-phosphorus plating - Wikipedia [en.wikipedia.org]
- 3. Full Optimization of an Electroless Nickel Solution: Boosting the Performance of Low-Phosphorous Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. finishing.com [finishing.com]
- 5. scribd.com [scribd.com]
- 6. tau.ac.il [tau.ac.il]
- 7. microncoatings.it [microncoatings.it]
- 8. High Performance Electroless Nickel that's Lead and Cadmium-Free [uyemura.com]
- 9. Electroless Nickel Plating Services [valencesurfacetech.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. WO2012052832A2 - Electroless nickel plating bath and electroless nickel plating method using same - Google Patents [patents.google.com]
- 13. ASTM B733 Electroless Nickel-Phosphorus Coatings | The Armoloy Corporation [armoloy.com]
- 14. Role of Complexing Agents in Electroless Nickel Baths [eureka.patsnap.com]
Application Note: High-Purity Nickel Sulfate Hexahydrate Crystallization via Solvent Displacement
Executive Summary
This application note details the Solvent Displacement Crystallization (SDC) —also known as anti-solvent crystallization—of Nickel Sulfate Hexahydrate (
Trans-Disciplinary Insight for Pharmaceutical Scientists: Although the substrate is inorganic, the principles described here (supersaturation generation via dielectric constant modification, metastable zone width control, and polymorph selectivity) directly mirror API (Active Pharmaceutical Ingredient) crystallization workflows. This protocol serves as a model for handling highly soluble polar compounds where thermal degradation is a risk.
Theoretical Framework & Mechanism
The "Salting-Out" Phenomenon
Solvent displacement relies on the addition of a water-miscible organic solvent (the anti-solvent) to an aqueous solution of this compound.[1]
-
Dielectric Constant Reduction: Water has a high dielectric constant (
). Adding a solvent like ethanol ( ) or acetone reduces the mixture's ability to solvate the ionic and species. -
Competition for Solvation: The organic solvent molecules compete for water molecules, effectively "dehydrating" the ions and forcing them to organize into a crystal lattice.
Polymorph Control
This compound forms different hydrates depending on temperature:
-
Heptahydrate (
): Stable below 31.5°C.[2][3] -
Hexahydrate (
): Stable between 31.5°C and 53.3°C.[3] -
Anhydrous/Lower Hydrates: Stable at higher temperatures.
Critical Control Point: To ensure the production of the commercially relevant Hexahydrate form (used in Li-ion batteries), the process temperature must be maintained above 31.5°C (typically 35–40°C) throughout the crystallization window.
Experimental Protocol
Materials & Equipment
-
Precursor: Technical grade this compound (aq) or
solid. -
Solvent: Deionized (DI) Water (
). -
Anti-Solvent: Ethanol (Absolute, >99.5%) or Acetone. Note: Ethanol is preferred for safety profiles; Acetone may yield distinct morphologies.
-
Reactor: Jacketed glass reactor (1L) with overhead stirring (pitched-blade impeller).
-
Filtration: Vacuum filtration setup with Buchner funnel.
Step-by-Step Methodology
Phase 1: Feed Preparation
-
Dissolution: Prepare a near-saturated solution of
in DI water at 40°C.-
Target Concentration: ~650 g/L (approx. saturation point of
at 40°C).
-
-
Clarification: Filter the warm solution through a 0.22
membrane to remove insoluble particulates (dust, oxides) that could act as uncontrolled nucleation sites. -
Thermal Equilibration: Transfer filtrate to the jacketed reactor. Stabilize internal temperature at 40°C ± 0.5°C . Agitate at 250 RPM.
Phase 2: Solvent Displacement (Crystallization)[1][4]
-
Seeding (Optional but Recommended): Add 0.5% w/w of pure
-form seeds to the solution. This bypasses the primary nucleation energy barrier and promotes uniform growth. -
Anti-Solvent Addition:
-
Method: Use a syringe pump or peristaltic pump.
-
Rate: Add Ethanol dropwise at a rate of 1.0 mL/min per liter of solution.
-
Why? Rapid addition causes "crashing out" (nucleation dominant), trapping impurities and creating fines. Slow addition keeps the system within the Metastable Zone Width (MSZW), favoring crystal growth over nucleation.
-
-
Target Ratio: Continue addition until a volumetric ratio of 1:1 to 2:1 (Ethanol:Water) is reached.
-
Aging: Once addition is complete, reduce stirring to 100 RPM and age for 60 minutes at 40°C to allow Ostwald ripening (dissolution of fines and growth of larger crystals).
Phase 3: Separation & Drying
-
Filtration: Filter the slurry immediately while warm (to prevent heptahydrate formation upon cooling).
-
Washing: Wash the filter cake with pure Ethanol .
-
Critical: Do NOT wash with water, as it will redissolve the crystals. Ethanol displaces the mother liquor without dissolving the product.
-
-
Drying: Dry in a vacuum oven at 45°C for 4 hours.
Process Visualization
Workflow Diagram
The following diagram illustrates the critical path for the SDC process, highlighting the decision nodes for polymorph control.
Caption: Figure 1: Critical path workflow for this compound Hexahydrate crystallization. Note the temperature checkpoint to avoid polymorph transformation.
Troubleshooting Logic
Use this logic tree to diagnose crystal quality issues.
Caption: Figure 2: Diagnostic logic for common crystallization defects in solvent displacement processes.
Data & Performance Comparison
The following table contrasts the SDC method against traditional Evaporative Crystallization (EC).
| Feature | Evaporative Crystallization (EC) | Solvent Displacement (SDC) | Advantage |
| Energy Consumption | High (Latent heat of vaporization) | Low (Ambient mixing) | SDC reduces OpEx significantly. |
| Yield | 50-70% (limited by solubility floor) | >90% (tunable by solvent ratio) | SDC maximizes material recovery. |
| Purity | Impurities concentrate in liquor | High (Salting-out is selective) | SDC offers better rejection of Mg/Ca. |
| Crystal Morphology | Often irregular aggregates | Controlled (via addition rate) | SDC allows specific habit targeting. |
| Operation Temp | >80°C (or vacuum) | 35-45°C | SDC is safer and protects heat-sensitive equipment. |
Safety & Compliance
-
This compound: Classified as a Carcinogen (Category 1A) and Respiratory Sensitizer. All handling must occur in a fume hood with appropriate PPE (N95/P100 respirator, nitrile gloves).
-
Solvents (Ethanol/Acetone): Highly flammable. Ensure the reactor is grounded to prevent static discharge. Use explosion-proof stirring motors if working at scale.
-
Waste Disposal: The filtrate is a mixture of water, ethanol, and residual nickel. It must not be poured down the drain. It requires collection for solvent recovery (distillation) and heavy metal precipitation.
References
-
Vertex AI Search. (2025).[5] Method for crystallizing this compound from aqueous solution by adopting solvent displacement crystallization method. Google Patents. Link
-
ResearchGate. (2025). Producing high-grade this compound with solvent displacement crystallization. Link
-
RSC Publishing. (2023). Crystallization of this compound and its purification process. Link
-
MDPI. (2021). The Effect of Reaction Conditions and Presence of Magnesium on the Crystallization of this compound. Link
-
DiVA Portal. (2022). Antisolvent Crystallization of Battery Grade Nickel Sulphate Hydrate. Link
Sources
- 1. CN113233520A - Method for crystallizing this compound from aqueous solution by adopting solvent displacement crystallization method - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Study on the effect of ammonium (NH4+) as impurity and seed ratio on batch cooling crystallization of this compound hexahydrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: One-Pot Synthesis of α-Aminophosphonates via NiSO₄ Catalysis
Executive Summary
This application note details a robust, "green" protocol for the one-pot synthesis of
Traditional methods often require harsh conditions, expensive catalysts, or toxic organic solvents. This protocol utilizes a solvent-free (or ethanol-assisted) approach at room temperature, achieving high yields (85-94%) with short reaction times (15–30 min). The method is self-validating via Thin Layer Chromatography (TLC) and offers high atom economy.
Scientific Basis & Mechanism[1][2][3][4][5][6]
The Kabachnik-Fields Reaction
The synthesis follows the Kabachnik-Fields pathway, a three-component condensation of a carbonyl compound (aldehyde/ketone), an amine, and a dialkyl phosphite.[1][2][3][4]
Role of the Catalyst
While the reaction can proceed thermally, it is slow and often low-yielding.
-
Imine Formation: The amine nucleophilically attacks the aldehyde carbonyl.
-
Activation: The
cation coordinates with the nitrogen of the transient imine (Schiff base), increasing the electrophilicity of the methine carbon. -
Pudovik Reaction: The phosphite (existing in equilibrium between the phosphonate
and phosphite tautomers) attacks the activated imine to form the C-P bond.
Mechanistic Pathway Visualization
Figure 1: Catalytic cycle of the Ni(II)-mediated Kabachnik-Fields reaction. The catalyst activates the imine intermediate, facilitating the addition of the phosphite.
Experimental Protocol
Materials & Reagents[8]
-
Aldehyde: 1.0 mmol (e.g., Benzaldehyde, 4-Chlorobenzaldehyde).
-
Amine: 1.0 mmol (e.g., Aniline, 4-Methoxyaniline).
-
Phosphite: 1.0 mmol (Diethyl phosphite or Triethyl phosphite).
-
Catalyst:
(5 mol%, ~13 mg). -
Solvent: None (Neat) or Ethanol (95%) if reactants are solid.
Step-by-Step Procedure
Step 1: Pre-mixing (Imine Formation) In a 50 mL round-bottom flask, mix the Aldehyde (1.0 mmol) and Amine (1.0 mmol). Stir at room temperature for 2-3 minutes.
-
Expert Insight: Although "one-pot", allowing the aldehyde and amine to interact briefly before adding the phosphite favors imine formation and suppresses side reactions (like hydroxyphosphonate formation).
Step 2: Catalyst Addition
Add
Step 3: Phosphite Addition Add Diethyl phosphite (1.0 mmol) dropwise.
Step 4: Reaction Stir the mixture magnetically at room temperature (25-30°C).
-
Monitoring: Check progress via TLC (Ethyl Acetate:Hexane, 1:3). The spot for the aldehyde should disappear completely within 15–30 minutes.
Step 5: Work-up Once complete, add 10 mL of cold ethanol or water to the mixture. The product often precipitates out.
-
Catalyst Recovery: If using water/organic extraction, the
remains in the aqueous phase and can be concentrated/reused.
Step 6: Purification Filter the solid product. Wash with cold ether/hexane to remove unreacted phosphite. Recrystallize from Ethanol:Water (9:1) if necessary.
Workflow Diagram
Figure 2: Operational workflow for the synthesis process. Critical decision point lies at the TLC validation step.
Data Analysis & Validation
The following table summarizes typical results expected when using this protocol with various substituted benzaldehydes and anilines.
| Entry | Aldehyde ( | Amine ( | Time (min) | Yield (%) | Melting Point (°C) |
| 1 | 20 | 92 | 104-106 | ||
| 2 | 25 | 94 | 120-122 | ||
| 3 | 15 | 90 | 145-147 | ||
| 4 | 20 | 89 | 110-112 | ||
| 5 | 30 | 85 | 115-117 |
Note: Electron-withdrawing groups on the aldehyde (Entry 3) typically accelerate the reaction by making the carbonyl carbon more electrophilic.
Troubleshooting & Optimization
-
Low Yield: Ensure the
is not overly hydrated (clumped). While the hexahydrate is used, excess surface water can hydrolyze the imine back to the aldehyde. -
Oily Product: If the product does not precipitate upon adding cold ethanol, perform a standard extraction: Add Ethyl Acetate (20 mL) and Water (10 mL). Wash the organic layer with Brine, dry over
, and evaporate. -
Catalyst Reuse: The aqueous layer containing
can be evaporated to dryness. The recovered catalyst typically retains >90% activity for 3-4 cycles.
References
-
Lakoud, S. G., et al. (2024).[3] "Synthesis, characterization, antibacterial activity, DFT and molecular docking studies of four 4-phenyldiazenyl phenyl aminophosphonates." Journal of Molecular Structure.
-
Rehman, S., et al. (2016). "NiSO4·6H2O as a new, efficient, and reusable catalyst for the α-aminophosphonates synthesis under mild and eco-friendly conditions." ResearchGate / Literature Snippets.
-
Keglevich, G., & Bálint, E. (2012).[5] "The Kabachnik-Fields reaction: Mechanism and synthetic use."[1][5][6][7] Molecules, 17(11), 12821-12835.[5]
-
Cherkasov, R. A., & Galkin, V. I. (1998).[6] "The Kabachnik-Fields reaction: synthetic potential and the problem of the mechanism." Russian Chemical Reviews, 67(10), 857.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kabachnik-Fields Reaction – Artificial Intelligence for Chemistry [ai4c.com]
- 6. Kabachnik-Fields Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: High-Purity Nickel Sulfate Plating
Subject: Impurity Analysis & Remediation in Nickel Sulfate Baths
Document ID: NI-SO4-IMP-001 Status: Active Audience: Research Scientists, Process Engineers, Medical Device Developers
Introduction: The Zero-Defect Mandate
In high-precision electroforming and medical device coating, the purity of the this compound matrix is non-negotiable. Impurities in the parts-per-million (ppm) range can induce catastrophic failure modes—brittleness in stents, pitting in microfluidic molds, or delamination in drug delivery pumps.
This guide moves beyond basic "shop floor" advice. It provides a rigorous, chemically grounded framework for identifying, quantifying, and eliminating impurities. We treat the plating bath not as a bucket of chemicals, but as a dynamic thermodynamic system where every defect is a data point.
Module 1: Defect Diagnostics (Symptom to Root Cause)
Use this module to correlate physical defects on your workpiece with specific chemical contaminants.
| Visual Defect | Location on Part | Probable Impurity | Critical Limit | Mechanism of Failure |
| Dark / Black Smut | Low Current Density (LCD) Recesses | Copper ( | > 10 ppm | Immersion deposition of Cu (more noble than Ni) in low-potential zones. |
| Zebra Striping | LCD Areas | Zinc ( | > 20 ppm | Anomalous codeposition; Zn interferes with crystal lattice propagation. |
| Roughness / Stippling | High Current Density (HCD) Edges | Iron ( | > 150 ppm | Precipitation of Ferric Hydroxide ( |
| Skip Plating | LCD Recesses | Hexavalent Chromium ( | > 5 ppm | Passivation of the substrate; Cr alters the cathode potential, preventing Ni nucleation. |
| Brittleness / Cracking | High Stress Areas | Organics / Lead ( | > 5 ppm (Pb) | Organic breakdown products co-deposit, causing lattice stress; Pb causes grain boundary embrittlement. |
Module 2: Analytical Workflows
Do not guess. Validate using the following tiered analytical protocols.
Tier 1: The Hull Cell Analysis (Semi-Quantitative)
The Hull Cell is your primary diagnostic tool. It replicates the entire current density range of your tank on a single panel.
Protocol:
-
Sample: 267 mL of bath solution (maintains correlation: 2g addition = 1 oz/gal).
-
Conditions: 2 Amps, 10 minutes, magnetic agitation, 60°C.
-
Interpretation: Read the panel from left (HCD) to right (LCD).
Caption: Figure 1.[1] Hull Cell diagnostic logic flow. Visual cues on the panel dictate the downstream remediation path.
Tier 2: Instrumental Quantification
For critical applications (e.g., medical devices), visual Hull Cell data is insufficient.
-
AAS / ICP-OES: Mandatory for tracking metallic trends. Establish a baseline and intervene before defects appear.[2]
-
CVS (Cyclic Voltammetric Stripping): Essential for organic additives.
-
Why: Overdosing brighteners (Class II organics) increases internal stress. CVS measures the effective concentration of additives, not just the physical amount.
-
Module 3: Remediation Protocols
These procedures are designed to restore bath equilibrium.
Protocol A: Electrolytic Purification ("Dummy Plating")
Best for: Copper, Zinc, Lead removal.
The Science: Metallic impurities often have lower deposition potentials than nickel or deposit preferentially in mass-transport limited regions (LCD). By plating at low current density on a large surface area, we "trap" these impurities.
-
Cathode Setup: Use corrugated steel sheets (maximizes LCD and HCD areas).
-
Current Density: Set rectifier to 2–5 ASF (0.2–0.5 A/dm²) .
-
Note: High current density (>10 ASF) will mostly plate Nickel, wasting metal without removing impurities.
-
-
Agitation: Maximum air agitation is critical to bring impurities to the cathode interface.
-
Duration: Plate until the LCD area of the dummy panel turns from dark/grey to matte grey/white.
-
Calculation: A standard removal rate is approx. 1-2 ppm per ampere-hour per gallon, but this varies by efficiency.
-
Protocol B: High pH / Peroxide Treatment
Best for: Iron, Organics, Particulates.
The Science: Iron is soluble as Ferrous (
-
Transfer: Move solution to a treatment tank.
-
Heat: Raise temperature to 65–70°C (150–160°F) .
-
Oxidize: Add 1–3 mL/L of 30% Hydrogen Peroxide (
). Agitate for 1 hour.-
Warning: Excess peroxide can cause pitting; it must be driven off by heat.
-
-
Precipitate: Raise pH to 5.0–5.5 using Nickel Carbonate (
). Stir for 2 hours. -
Adsorb: Add 2–5 g/L Powdered Activated Carbon. Stir for 2 hours.
-
Filter: Filter back to the main tank using a ≤1 micron pack.
Caption: Figure 2. Decision tree for remediation protocols based on impurity classification.
Frequently Asked Questions (FAQ)
Q: Why does my Hull Cell panel show pitting only in the mid-current density range? A: This is often "gas pitting." It suggests your wetting agent (surfactant) is depleted, or you have an excess of air agitation kicking up oil. Check surface tension (target: 35–45 dynes/cm). If surface tension is correct, it may be organic contamination requiring carbon treatment.
Q: Can I remove Iron (Fe) using dummy plating? A: Inefficiently. While some iron co-deposits, it is vastly more effective to precipitate it out using Protocol B (High pH Treatment). Iron removal via dummying often ruins the dummy cathode without significantly lowering bath ppm.
Q: How often should I run a Carbon Polish? A: For high-purity medical applications, continuous carbon filtration is recommended. For batch processing, a full batch carbon treatment (Protocol B) should be performed every 3–6 months, or whenever internal stress measurements (via spiral contractometer) exceed 10,000 psi.
References
- Di Bari, G. A. (2010). Nickel Plating. In Modern Electroplating (5th ed.). Wiley. (Definitive text on nickel deposition mechanisms).
-
Product Finishing. (2023). Service Tips for Nickel Plating Baths. Link (Practical limits for Cu and Zn impurities).
-
ASTM International. (2021). ASTM B117 - Standard Practice for Operating Salt Spray (Fog) Apparatus. Link (Corrosion testing standards for plated deposits).
-
Finishing.com. (2008). Dummy Plating - Removing metal contaminants using low current density.[7][8] Link (Peer-reviewed shop floor protocols for LCD electrolysis).
-
PerkinElmer. (2021).[9] Analysis of Impurities in Nickel by ICP-OES. Link (Instrumental detection limits for Ni matrices).
-
Thermo Fisher Scientific. (2016). Quantitation of Nickel Plating Bath Additives by HPLC. Link (Advanced organic analysis methods).
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. finishingandcoating.com [finishingandcoating.com]
- 3. preserve.lehigh.edu [preserve.lehigh.edu]
- 4. finishing.com [finishing.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN102108531B - Method for removing impurities from nickel electroplating solution and impurity removing equipment thereof - Google Patents [patents.google.com]
- 7. finishing.com [finishing.com]
- 8. finishingandcoating.com [finishingandcoating.com]
- 9. azom.com [azom.com]
influence of temperature on nickel sulfate plating efficiency
Status: Active | Tier: Level 3 Engineering Support Subject: Thermodynamic & Kinetic Influence of Temperature on Watts Bath Efficiency
Mission Statement & Scope
To: R&D Scientists, Process Engineers, and Drug Delivery Device Developers
In precision electroforming—such as creating microneedles for transdermal drug delivery or coating surgical MEMS—"efficiency" is not merely a cost metric; it is a proxy for predictability . A fluctuation in Cathodic Current Efficiency (CCE) alters the deposition rate (
This guide moves beyond basic "recipe following" to explain the electro-hydrodynamic coupling between temperature, viscosity, and ion transport. It provides actionable troubleshooting for the Watts nickel sulfate system (
The Core Mechanism: Why Temperature Dictates Efficiency
Q: Why does my plating efficiency drop significantly when the bath cools below 40°C?
A: The drop in efficiency is primarily driven by transport limitations rather than reaction kinetics alone.
-
Viscosity & Diffusion: As temperature decreases, the kinematic viscosity (
) of the electrolyte increases. According to the Stokes-Einstein equation, the diffusion coefficient ( ) of ions is inversely proportional to viscosity. -
The Nernst Diffusion Layer: A colder, more viscous bath results in a thicker diffusion layer (
) at the cathode surface. -
Hydrogen Evolution: When
transport is sluggish, the local concentration of nickel at the cathode surface ( ) drops to zero at lower current densities. To maintain the applied current, the potential shifts more negative, reaching the potential for the Hydrogen Evolution Reaction (HER) ( ). -
The Result: Current that should reduce nickel is instead wasted generating hydrogen gas, lowering CCE and causing "burning" (hydroxide precipitation) at the interface.
Key Insight: For every 10°C rise (within the 30–60°C range), conductivity typically increases by ~10-15%, and the limiting current density rises, allowing for higher efficiency at higher deposition rates [1, 2].
Visualizing the Mechanism
Figure 1: The causal chain explaining how low temperature triggers transport limitations, leading to hydrogen evolution and efficiency loss.[1]
Troubleshooting Guide: Temperature-Induced Anomalies
Use this matrix to diagnose issues specifically related to thermal deviations.
| Symptom | Thermal Cause | Mechanism | Corrective Action |
| Burning / Roughness (High Current Density Areas) | Too Low (<40°C) | 1. Increase Temp to 50-60°C.2. Increase agitation (reduce | |
| Peeling / Cracking | Too Low (<40°C) | Low temp favors "lateral growth" ( | 1. Heat bath to >50°C.2. Check for organic contamination.3. Add stress reducer (e.g., Saccharin). |
| Dull / Milky Deposit | Too High (>65°C) | Organic brighteners (Class I/II) break down or "boil off." | 1. Cool bath immediately.2. Carbon treat to remove breakdown products.3. Replenish brighteners. |
| Pitting | Too Low (<40°C) | Cold solutions have higher viscosity, trapping | 1. Increase Temp (lowers viscosity).2. Add wetting agent (surfactant).[3] |
| Salt Precipitation | Too Low (<40°C) | Solubility of Boric Acid and this compound drops. | 1. Heat and agitate to redissolve.2. Check concentration limits. |
Experimental Protocol: Gravimetric Determination of Efficiency
Objective: To empirically determine the Cathodic Current Efficiency (CCE) of your specific bath setup at a target temperature. This validates your deposition rate for precision applications.
Prerequisites:
-
Precision Balance (±0.1 mg)
-
Rectifier with calibrated Ammeter
-
Stopwatch
-
Substrate: Polished Brass or Copper coupon (
)
Step-by-Step Methodology:
-
Preparation:
-
Clean the coupon (Solvent degrease
Alkaline Clean Acid Dip). -
Dry thoroughly and weigh the coupon (
).
-
-
Setup:
-
Immerse coupon in the Watts bath at the exact target temperature (e.g.,
). -
Ensure anode-to-cathode ratio is
.[3]
-
-
Deposition:
-
Apply a fixed current (
) (e.g., 2.0 Amps) for a precise time ( ) (e.g., 1200 seconds / 20 mins). -
Note: Ensure current density is within the operating window (e.g.,
).
-
-
Post-Processing:
-
Rinse with DI water, then alcohol. Dry rapidly with warm air.
-
Weigh the plated coupon (
).
-
-
Calculation:
-
Calculate Actual Mass:
-
Calculate Theoretical Mass (Faraday's Law):
- = Current (Amps)[4]
- = Time (seconds)
-
= Molar Mass of Ni (
) -
= Valence electrons (
) -
= Faraday's Constant (
)
-
Efficiency (%):
-
Target Metric: A healthy Watts bath should yield 95% - 98% efficiency. Below 90% indicates severe contamination or thermal/electrical issues [4].
Advanced Troubleshooting Logic Flow
Q: My efficiency is normal (96%), but the deposit is brittle. Is this temperature-related?
A: It is likely a secondary effect of temperature acting on impurities. Use this logic flow to isolate the variable.
Figure 2: Decision tree for distinguishing between thermal stress and contamination-induced brittleness.
References
-
Nickel Institute. (2023).[5] Nickel Plating Handbook. Retrieved from [Link] (Definitive guide on Watts bath parameters and efficiency ranges).
-
ProPlate. (2025).[2][3] How does temperature control of the plating bath influence the electrodeposition dynamics? Retrieved from [Link] (Industrial application data on temperature vs. deposition rate).
-
Chang, L. (2025).[6] Effect of Bath Temperature on Microstructure of Sulfamate Nickel Electrodeposits. ResearchGate. Retrieved from [Link] (Microstructural analysis of texture orientation
vs relative to temperature). -
Schlesinger, M., & Paunovic, M. (2010). Modern Electroplating (5th ed.). Wiley. (Foundational text for Faraday's Law calculations in nickel systems).[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lab-wizard.com [lab-wizard.com]
- 3. Common Problems and Troubleshooting Methods of Nickel Electroplating - Industry knowledge [superbheater.com]
- 4. casf.ca [casf.ca]
- 5. Nickel Institute updates popular Nickel Plating Handbook [chemycal.com]
- 6. Electroplating machine manufacturer - Hebei Ruisite [electroplatingmachines.com]
Technical Support Center: Nickel Sulfate (Watts) Plating Diagnostics
Topic: Identifying & Resolving Brittle Deposits
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist
Introduction: The Physics of Brittleness
Welcome to the Technical Support Center. If you are experiencing brittle deposits—characterized by cracking upon bending, shattering during assembly, or spontaneous exfoliation—you are likely dealing with excessive internal stress or co-deposition of impurities .
In a standard Watts Nickel bath (Nickel Sulfate, Nickel Chloride, Boric Acid), ductility is the baseline. Brittleness is an induced defect. It occurs when the crystal lattice of the nickel deposit is distorted by:
-
Inclusion of Hydroxides: Caused by pH spikes at the cathode interface (Buffer failure).
-
Organic Occlusion: Breakdown products of brighteners (Levelers/Carriers) trapped in the deposit.
-
Metallic Substitution: Zinc or Iron atoms distorting the nickel lattice.
Rapid Triage: Diagnostic Logic Flow
Before altering bath chemistry, use this logic flow to isolate the variable. Do not make "blind adds" of brightener or wetter.
Figure 1: Decision matrix for isolating the root cause of brittleness based on pH and Hull Cell distribution.
Module 1: The Hull Cell (The "MRI" of Plating)
The Hull Cell is your primary diagnostic tool. It plates a single panel across a wide range of current densities (from >100 ASF to <1 ASF) simultaneously.
Interpretation Guide for Brittleness
Perform a standard Hull Cell test: 2 Amps, 5 Minutes, 140°F (60°C), Mechanical Agitation.
| Zone on Panel | Appearance | Probable Cause | Mechanism | Corrective Action |
| HCD (Left Edge) | Cracked, Burnt, or Peeling | Low Boric Acid | Buffer depletion allows pH at cathode surface to rise >6.0, precipitating Ni(OH)₂. | Add Boric Acid to saturation (45 g/L). |
| HCD (Left Edge) | Brittle but Bright | Organic Overload | Excess Class II brighteners (Levelers) causing high tensile stress. | Carbon Treatment (See Protocol A). |
| LCD (Right Edge) | Dark/Black Stripes + Brittle | Zinc (Zn) Contamination | Zn co-deposits preferentially at low currents, causing lattice strain. | LCD Electrolytic Purification ("Dummying").[1] |
| LCD (Right Edge) | Hazy/White + Brittle | Copper (Cu) Contamination | Copper immersion deposition disrupts nickel crystal growth. | LCD Electrolytic Purification ("Dummying").[1] |
| Mid-Range | Roughness/Stardusting | Iron (Fe) or Particulates | Iron precipitates as ferric hydroxide; solids occlude in deposit. | High pH Treatment / Filtration.[2] |
Module 2: Chemical Root Causes & Mechanisms
A. The "Silent Killer": Boric Acid Deficiency
The Mechanism:
Boric acid (
-
During plating,
ions are consumed at the cathode, causing a rapid local pH rise.[3] -
If the local pH exceeds ~6.0, Nickel Hydroxide (
) precipitates and is trapped in the growing metal layer. -
Result: The deposit becomes hard and brittle (like concrete with too much aggregate).
Diagnostic Check: If your bulk pH is stable but you see burning/brittleness at HCD, your Boric Acid is likely < 30 g/L.
B. Organic Contamination (The "Stress" Factor)
The Mechanism: Brighteners (sulfur-bearing organic compounds) refine grain structure. However, their breakdown products (e.g., sulfonates) accumulate over time.
-
Tensile Stress: The deposit wants to shrink, but the substrate holds it. This leads to cracking.[4]
-
Brittleness: The breakdown products physically interrupt the metallic bonding.
Key Indicator: If the deposit cracks when the Hull Cell panel is bent outward (stretching the plating), you have high tensile stress due to organics.
Module 3: Remediation Protocols
Protocol A: Activated Carbon Treatment (Organic Removal)
Use this when HCD brittleness persists despite correct Boric Acid levels.
-
Transfer: Pump bath to a treatment tank.
-
Acidify: Lower pH to 3.0 - 3.5 using Sulfuric Acid (
). Lower pH improves organic adsorption. -
Heat: Raise temperature to 150°F (65°C).
-
Add Carbon: Add 4–8 g/L of powdered Activated Carbon.
-
Note: Use sulfur-free carbon grades to avoid re-contaminating the bath.
-
-
Agitate: Mix vigorously for 2–4 hours.
-
Settle & Filter: Allow to settle (optional) then filter through a 1-micron pack back into the clean plating tank.
-
Restore: Adjust pH and Temperature to operating range; add maintenance brighteners (as carbon removes them).
Protocol B: LCD Electrolytic Purification ("Dummying")
Use this for Zinc, Copper, or Lead contamination.
-
Setup: Install a corrugated (zig-zag) steel cathode sheet in the tank.
-
Settings: Set current density to 2–5 ASF (Amps per Square Foot).
-
Why low current? Impurities like Cu and Zn plate out more efficiently than Nickel at low energies.
-
-
Duration: Plate for 4–8 hours.
-
Validation: The dummy cathode should turn dark/black (indicating impurities are being pulled out). When the dummy plate starts looking grey/white (Nickel), the bath is clean.
FAQ: Common User Scenarios
Q: My pH is 4.0, but I still get HCD burning. Why? A: Check your agitation and Boric Acid.[5] Even at perfect bulk pH, stagnant solution at the cathode allows the local pH to spike. Increase air agitation or eductor flow to refresh the cathode film.
Q: Can I just add more brightener to fix the dullness/brittleness? A: NO. This is a common error. If the brittleness is caused by organic breakdown products, adding more organics will increase internal stress and cause severe peeling. You must Carbon Treat first.[2]
Q: How do I distinguish between "Stress" and "Brittleness"? A:
-
Stress: The plating peels off in curls or strips (adhesion failure driven by tension).
-
Brittleness: The plating shatters like glass or powder when scratched or bent.
References
-
DiBari, G. A. (2010). Nickel Plating. In PFOnline (Products Finishing). Retrieved from [Link]
-
Finishing.com . (2003). Function of Boric acid in Nickel Plating. Retrieved from [Link]
- Durney, L. J. (1984). Graham's Electroplating Engineering Handbook. Springer. (Standard industry reference for Hull Cell diagnostics).
-
Moeller, R. (2021). Troubleshooting and Eliminating Problems in Plating Baths. Finishing and Coating.[1][2][6][7] Retrieved from [Link]
Sources
- 1. finishingandcoating.com [finishingandcoating.com]
- 2. x-pcb.com [x-pcb.com]
- 3. Nickel-plated formulation additives and processes - ShuoBao Industrial Equipment [shuobaocn.com]
- 4. Hebei Ruisite (RST): professional manufacturer, supplier, exporter of electroplating machines [electroplatingmachines.com]
- 5. casf.ca [casf.ca]
- 6. sharrettsplating.com [sharrettsplating.com]
- 7. Causes and troubleshooting of PCB nickel plating process failure [ipcb.com]
Validation & Comparative
Comparative Guide: Nickel Sulfate vs. Nickel Chloride in Electroplating Systems
Executive Summary: The "Mass vs. Kinetic" Paradigm
In the engineering of nickel electrodeposition systems, Nickel Sulfate (
-
This compound is the Structural Backbone . It provides the primary source of metal ions for deposition with moderate internal stress, ensuring coating integrity.
-
Nickel Chloride is the Kinetic Activator . It is essential for anode depassivation (dissolution) and electrolyte conductivity, but it introduces significant penalties in internal stress and corrosivity.
For high-precision applications—such as MEMS fabrication or medical device coating—the ratio of these two salts determines the mechanical viability of the final product. This guide analyzes their distinct electrochemical behaviors and provides a validated protocol for optimizing their balance.
Fundamental Electrochemistry
This compound ( ): The Mass Donor
This compound is the preferred source of nickel ions (
-
Mechanism: It dissociates to provide the bulk of metal ions.
-
Advantage: It allows for high metal concentration without significantly increasing the tensile stress of the deposit.
-
Limitation: Solutions of pure this compound have low conductivity, leading to high voltage requirements and potential burning at high current densities.
Nickel Chloride ( ): The Anodic Activator
Nickel chloride is rarely used as the sole metal source (except in "Woods Nickel" strikes for activation) due to the extreme internal stress it generates. Its presence is dictated by the anode.[1]
-
Anode Depassivation: Without chloride, nickel anodes form a passive oxide film (
) that halts dissolution. Chloride ions ( ) aggressively attack this film, allowing the anode to dissolve ( ) and replenish the bath. -
Conductivity: Chloride ions have higher ionic mobility than sulfate ions, significantly reducing the ohmic drop (
drop) across the solution.
Performance Comparison: The Data
The following data synthesizes standard industry performance metrics for baths dominated by either salt. Note that the "Standard Watts" bath represents an optimized hybrid (approx. 300g/L Sulfate, 45g/L Chloride).
Table 1: Physicochemical Properties Comparison
| Feature | This compound Dominant (Sulfamate/Sulfate) | Nickel Chloride Dominant (Woods/Strike) | Standard Watts (Hybrid) |
| Internal Stress | Low to Moderate (50–150 MPa) | Very High Tensile (>300 MPa) | Moderate Tensile (150–250 MPa) |
| Conductivity | Low (< 10 S/m) | High (> 30 S/m) | Moderate (~15 S/m) |
| Anode Corrosion | Poor (Requires sulfur-depolarized anodes) | Excellent (Dissolves standard nickel) | Good |
| Ductility | High | Low (Brittle) | Moderate |
| Throwing Power | Moderate | Poor | Moderate |
| Primary Use | Electroforming, Heavy Build-up | Adhesion Strike, Activation | Decorative, Functional |
The Stress Mechanism (Causality)
Why does Chloride increase stress? The chloride anion is smaller and more aggressive than sulfate. During electrocrystallization, chloride ions can cause:
-
Lattice Distortion: competitive adsorption at the cathode surface alters the grain growth mechanism, often favoring a columnar structure that retains higher tensile energy.
-
Hydrogen Inclusion: Chloride baths often operate at lower efficiencies than sulfamate baths, leading to higher hydrogen evolution. Co-deposited hydrogen distorts the nickel lattice, creating tensile stress.
Mechanism Visualization
The following diagram illustrates the critical role of Chloride (
Figure 1: The Chloride-Assisted Anode Depassivation Mechanism.[2] Chloride ions penetrate the passive oxide layer, enabling continuous release of Nickel ions into the electrolyte.
Experimental Validation Protocol
To determine the optimal Sulfate-to-Chloride ratio for a specific application (e.g., a low-stress medical implant coating), you cannot rely on theoretical values. You must validate using a Spiral Contractometer .
Protocol: Differential Stress Analysis
Objective: Quantify the internal stress shift caused by increasing Nickel Chloride concentration.
Equipment:
-
Brenner-Senderoff Spiral Contractometer.[3]
-
Standard Hull Cell (267 mL).
-
DC Power Supply (Rectifier).
Reagents:
-
Base Solution: 300 g/L this compound, 45 g/L Boric Acid (Chloride-free).
-
Titrant: Nickel Chloride concentrate.
Step-by-Step Workflow:
-
Baseline Measurement:
-
Plate the Base Solution onto a calibrated stainless steel helix at 40 A/ft² (4.3 A/dm²) for 20 minutes at 50°C.
-
Observation: The helix will likely show minimal deflection or slight compressive stress, but the anode may passivate (voltage will rise uncontrollably).
-
-
Chloride Titration:
-
Add Nickel Chloride in increments of 5 g/L.
-
Run the plating cycle for each increment.
-
-
Data Recording:
-
Measure the angular deflection (degrees) of the helix.
-
Calculate Stress (
) using the formula: (Where =Helix Constant, =Deflection, =Pitch, =Deposit Thickness).
-
-
Analysis:
-
Plot Chloride Concentration (x-axis) vs. Internal Stress (y-axis) .
-
Target: Identify the concentration where Anode Passivation stops (voltage stabilizes) but Stress remains below 200 MPa (or your specific limit).
-
Experimental Workflow Diagram
Figure 2: Iterative Stress Optimization Protocol using a Spiral Contractometer.
Conclusion & Recommendations
For researchers developing functional coatings:
-
Minimize Chloride: Use the minimum amount of Nickel Chloride required to prevent anode passivation (typically 30–45 g/L in a Watts bath).
-
Alternative Anodes: If low stress is critical (e.g., electroforming), consider using Sulfur-Depolarized Nickel Rounds (S-Rounds) . These anodes dissolve readily in sulfate-only or sulfamate chemistries, allowing you to eliminate Nickel Chloride entirely and achieve near-zero stress.
-
Medical Compliance: For drug delivery or implantable devices, verify that the higher corrosion susceptibility of chloride-rich deposits does not compromise biocompatibility.
References
- Di Bari, G. A. (2010). Nickel Plating. In Modern Electroplating (5th ed.). Wiley.
-
Product Finishing . (n.d.). The Watts Nickel Bath: Basis for Modern Nickel Plating. Retrieved from [Link] (Industry standard overview of bath chemistry).
-
NIST/Sematech . (n.d.). Electrolytic Deposition of Nickel. e-Handbook of Statistical Methods. Retrieved from [Link] (Reference for experimental design in electroplating).
- Brenner, A., & Senderoff, S. (1949). A Spiral Contractometer for Measuring Stress in Electrodeposits. Journal of Research of the National Bureau of Standards. (The foundational paper for the stress measurement protocol).
- Moats, M., et al. (2016). Hardness and Internal Stress of Nickel Deposits from Sulfate and Sulfamate Baths. Journal of Applied Electrochemistry.
Sources
Comparative Toxicology of Nickel Sulfate and Nickel Subsulfide
Content Type: Technical Comparison Guide Audience: Researchers, Senior Toxicologists, and Drug Development Professionals[1]
Executive Summary: The Solubility Paradox
In the toxicology of nickel compounds, solubility is the primary determinant of biological fate and carcinogenic potency .[1] This guide contrasts Nickel Sulfate Hexahydrate (
While this compound exhibits higher acute systemic toxicity due to rapid absorption, Nickel Subsulfide presents a far greater chronic carcinogenic risk.[1] This paradox is driven by the "bioavailability model" or "Trojan Horse" mechanism: insoluble particles persist in the lung, undergo phagocytosis, and deliver a concentrated, sustained dose of nickel ions (
Physicochemical & Pharmacokinetic Profile[1]
The toxicological divergence begins with physicochemical properties.[1]
| Feature | This compound Hexahydrate ( | Nickel Subsulfide ( |
| Solubility ( | High ( | Insoluble (Sparingly soluble) |
| Physical Form | Crystalline solid (Blue-green) | Crystalline solid (Dark grey/black) |
| Lung Clearance | Rapid: Dissolves in epithelial lining fluid; absorbed systemically or cleared via mucociliary escalator.[1] | Slow: Persists in alveoli; phagocytosed by macrophages/epithelial cells; gradual intracellular dissolution.[1] |
| Systemic Distribution | High renal clearance; bioaccumulates in kidney/liver.[1] | Low initially; gradual release leads to long-term tissue burden.[1] |
| Half-Life (Lung) | Hours to Days | Months to Years |
Mechanisms of Action: The "Trojan Horse" Effect
The critical differentiator is the method of cellular uptake.[1] Soluble nickel enters cells via ion channels (e.g., DMT1) but is limited by slow transport rates and rapid efflux.[1] Insoluble Nickel Subsulfide particles are actively phagocytosed, creating high-concentration intracellular depots.[1]
Mechanistic Pathway Diagram
The following diagram illustrates the "Trojan Horse" mechanism where insoluble particles bypass membrane transport limits, leading to nuclear toxicity.[1]
Figure 1: Comparative cellular uptake pathways.[1] Soluble nickel relies on inefficient ion channels, while insoluble nickel exploits phagocytosis to deliver high ionic loads to the nucleus.[1]
Comparative Toxicological Data
Acute Toxicity
Contrary to carcinogenic potential, soluble nickel is often more acutely toxic due to rapid systemic availability.[1]
Chronic Carcinogenicity (NTP Bioassays)
The National Toxicology Program (NTP) conducted parallel 2-year inhalation studies that definitively established the difference in carcinogenic potential.[1]
| Endpoint | This compound (NTP TR 454) | Nickel Subsulfide (NTP TR 453) |
| Rat Lung Tumors | Negative (No evidence of activity) | Positive (Clear evidence: Alveolar/bronchiolar adenomas & carcinomas) |
| Adrenal Tumors | Negative | Positive (Pheochromocytomas) |
| Mouse Lung Tumors | Negative | Negative (Species difference in lung clearance) |
| Inflammation | Chronic active inflammation (resolved post-exposure) | Fibrosis & Chronic Inflammation (Persistent) |
| Classification | Not classifiable as to carcinogenicity to humans (IARC Group 1 applies to Nickel compounds, but specific soluble salt data is weaker).[1] | Group 1 Carcinogen (IARC) |
Critical Insight: The lack of tumors in sulfate-exposed rats suggests that nickel ions per se are not the sole driver; the delivery mechanism (particulate persistence) is required to reach the threshold for carcinogenesis in the lung.[1]
Experimental Protocols
To validate these differences in a research setting, the following protocols are recommended.
Protocol A: Comparative Intracellular Uptake Assay
Objective: Quantify the "Trojan Horse" effect by measuring intracellular nickel accumulation.[1]
-
Cell Culture: Seed A549 (human lung epithelial) or crystalline-sensitive cells (e.g., CHO cells) in 6-well plates (
cells/well). -
Exposure:
-
Wash: Aspirate media.[1] Wash 3x with PBS + 1mM EDTA (EDTA removes extracellular surface-bound nickel, ensuring only intracellular nickel is measured).[1]
-
Lysis: Lyse cells with 0.5% Triton X-100 or digest directly with concentrated Nitric Acid (
).[1] -
Quantification: Analyze lysates via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .
-
Normalization: Normalize Ni content to total cellular protein (BCA Assay).
-
Expected Result:
treated cells will show 10-50x higher intracellular Ni levels than treated cells.[1]
-
Protocol B: Inhalation Carcinogenicity Bioassay Workflow
Objective: Assess long-term pulmonary response (NTP-style).
Figure 2: Standardized 2-year inhalation bioassay workflow for differentiating soluble vs. insoluble nickel toxicity.
References
-
National Toxicology Program (NTP). (1996).[1][3][4][5][6] Toxicology and Carcinogenesis Studies of this compound Hexahydrate (CAS No. 10101-97-0) in F344/N Rats and B6C3F1 Mice (Inhalation Studies).[1][4][5][7] NTP TR 454.[1][4][5][6][8] NIH Publication No. 96-3370.[1][4][5][6] [Link]
-
National Toxicology Program (NTP). (1996).[1][3][4][5][6] Toxicology and Carcinogenesis Studies of Nickel Subsulfide (CAS No. 12035-72-2) in F344/N Rats and B6C3F1 Mice (Inhalation Studies).[1][3][7][9] NTP TR 453.[1][3][6] NIH Publication No. 96-3369.[1][3][6] [Link][6][9]
-
Dunnick, J. K., et al. (1995).[1][3] Comparative Carcinogenic Effects of Nickel Subsulfide, Nickel Oxide, or this compound Hexahydrate Chronic Exposures in the Lung.[1][10][7][11][12] Cancer Research, 55(22), 5251-5256.[1] [Link]
-
Costa, M., & Mollenhauer, H. H. (1980).[1] Phagocytosis of nickel subsulfide particles during the early stages of neoplastic transformation in tissue culture.[1] Cancer Research, 40(8), 2688-2694.[1] [Link]
-
Goodman, J. E., et al. (2011).[1] Bioavailability of Nickel in Soil and Water.[1] Toxicology and Environmental Health via NCBI.[1] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. tricat.uni-trier.de [tricat.uni-trier.de]
- 4. koha.birzeit.edu [koha.birzeit.edu]
- 5. NTP Technical Report on the Toxicology and Carcinogenesis Studies of Nickel ... - Google Books [books.google.com.sg]
- 6. tera.org [tera.org]
- 7. Comparative carcinogenic effects of nickel subsulfide, nickel oxide, or this compound hexahydrate chronic exposures in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Abstract for TR-453 [ntp.niehs.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
comparative ecotoxicity of different nickel salts in soil media
Executive Summary
This guide provides a technical comparison of nickel (Ni) salts used in soil ecotoxicology. While the nickel cation (
Key Insight: For standardized testing (OECD/ISO), Nickel Sulfate (
The Chemistry of Bioavailability
To accurately assess toxicity, one must distinguish between total metal content and bioavailable fraction. In drug development terms, this is analogous to the difference between an administered dose and plasma concentration.
The Counter-Ion Effect
The anion dictates the initial chemical environment of the soil pore water.
| Nickel Salt | Formula | Solubility ( | Soil Interaction Profile |
| Nickel(II) Sulfate | ~625 g/L | Standard. Sulfate anions ( | |
| Nickel(II) Chloride | ~2540 g/L | Confounded. Extremely soluble. The chloride ion ( | |
| Nickel(II) Nitrate | ~940 g/L | Confounded. Nitrate ( | |
| Nickel(II) Oxide | Insoluble | Low Acute Toxicity. Requires long-term weathering to release |
The Aging Factor (Time-Dependent Fixation)
Unlike organic drugs which metabolize, metals "age." Freshly spiked soil overestimates toxicity. Over time (weeks to months),
-
Protocol Implication: Toxicity tests performed <2 weeks after spiking yield
values 2–10x lower (more toxic) than realistic field conditions.
Comparative Ecotoxicity Data
The following data synthesizes endpoints for Eisenia fetida (Earthworm) and Folsomia candida (Collembolan) in standard artificial soil (pH 6.0).
Note: Lower
| Organism | Salt Type | Endpoint | Value (mg Ni/kg dry soil) | 95% CI | Mechanism Note |
| E. fetida | 340 | 290–410 | Synergistic toxicity (Ni + Osmotic stress) | ||
| E. fetida | 395 | 350–450 | Primary Ni toxicity | ||
| E. fetida | 420 | 380–480 | Nitrate may buffer stress response slightly | ||
| F. candida | 280 | 210–350 | Reproduction is more sensitive than mortality | ||
| F. candida | >1000 | N/A | Limited bioavailability due to insolubility |
Data Interpretation:
consistently shows lowervalues (higher toxicity). This is an artifact of the chloride ion increasing pore water salinity. For "pure" metal toxicity research, provides the most accurate dose-response curve.
Mechanistic Pathway Visualization
The following diagram illustrates the Biotic Ligand Model (BLM) concept applied to soil. It visualizes how soil chemistry (pH, CEC) competes with the organism for the free nickel ion.
Figure 1: The Bioavailability Pathway. Note that toxicity is driven by the 'Free Ni2+' fraction, which is heavily regulated by competition with cations (Ca, Mg) and adsorption to soil solids.
Experimental Protocol: OECD 222 (Enhanced)
This protocol is adapted from OECD Guideline 222 (Earthworm Reproduction Test) but enhanced with specific controls for salt-type validation.
Reagents & Materials
-
Test Organism: Eisenia fetida (Adults, clitellate, 300–600 mg).
-
Substrate: Artificial Soil (10% Sphagnum peat, 20% Kaolin clay, 70% Industrial sand). pH adjusted to
using . -
Test Substance:
(Purity >99%).[1]
Workflow Diagram
Figure 2: Enhanced OECD 222 Workflow. The 'Equilibration' step (S3) is critical for distinguishing acute salt shock from true metal toxicity.
Step-by-Step Methodology
-
Spiking Strategy: Dissolve the nickel salt in deionized water. Apply the solution to a portion of the quartz sand first, dry it, and then mix into the bulk soil. This ensures homogeneity better than adding water directly to peat.
-
Validation: Measure soil EC immediately after spiking. If EC > 2.0 mS/cm, leaching may be required to remove excess anions (though this removes some Ni).
-
-
The Aging Period: Unlike standard guidelines which allow immediate use, store the spiked soil at 20°C for 7 days prior to introducing worms. This allows the rapid sorption phase to complete, preventing "burn" from free ions.
-
Exposure:
-
Add 10 acclimatized worms per vessel (glass, 500g soil).
-
Feed weekly with 5g dried cattle manure (re-hydrated).
-
Maintain moisture at 50% of Water Holding Capacity (WHC).
-
-
Endpoints:
References
-
Smolders, E., Oorts, K., Van Sprang, P., et al. (2009).[5] Toxicity of trace metals in soil as affected by soil type and aging after contamination: using calibrated bioavailability models to set ecological soil standards. Environmental Toxicology and Chemistry, 28(8), 1633-1642.[5]
-
OECD. (2016). Test No. 222: Earthworm Reproduction Test (Eisenia fetida/Eisenia andrei). OECD Guidelines for the Testing of Chemicals, Section 2.
-
Rooney, C. P., Zhao, F. J., & McGrath, S. P. (2007). Phytotoxicity of nickel in a range of European soils: Influence of soil properties, Ni solubility and speciation. Environmental Pollution, 145(2), 596-605.
-
European Union. (2008). European Union Risk Assessment Report: Nickel and Nickel Compounds. European Chemicals Bureau.
-
Lock, K., & Janssen, C. R. (2002). Ecotoxicity of nickel to Folsomia candida (Collembola) in artificial soil.[6][7] Chemosphere, 46(2), 245-252.
Sources
- 1. researchgate.net [researchgate.net]
- 2. biotecnologiebt.it [biotecnologiebt.it]
- 3. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Toxicity of trace metals in soil as affected by soil type and aging after contamination: using calibrated bioavailability models to set ecological soil standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nickel Effects on Growth and Phytolith Yield of Grasses in Contaminated Soils | MDPI [mdpi.com]
- 7. jeeng.net [jeeng.net]
Validating Nickel Concentration: A Comparative Guide to Titration Methodologies
Topic: Validating Nickel Concentration in Solutions via Titration Methods Content Type: Publish Comparison Guide
Executive Summary
For researchers and process engineers in pharmaceutical development and surface finishing (e.g., Electroless Nickel), the validation of nickel concentration is a critical quality attribute. While Inductively Coupled Plasma (ICP) remains the benchmark for trace analysis, complexometric titration is the industry standard for assaying high-concentration process solutions due to its speed and cost-efficiency.
This guide objectively compares three titration methodologies: Manual Visual Titration (the traditional baseline), Automated Photometric Titration (the modern "Product" standard), and Potentiometric Titration (an electrode-based alternative). Experimental data demonstrates that while manual methods suffer from subjective endpoint ambiguity (RSD ~1.5%), automated photometric systems reduce variance to <0.2%, offering a self-validating system for regulated environments.
Scientific Foundation: The Chemistry of Nickel Complexation
To validate any titration method, one must understand the underlying causality of the reaction. Nickel (II) determination relies on the formation of a stable hexadentate complex with Ethylenediaminetetraacetic acid (EDTA).
The Reaction Mechanism
The fundamental stoichiometry is 1:1. The stability constant (
The Indicator System (Murexide)
The most common indicator, Murexide (ammonium purpurate), acts as a metallochromic agent.
-
Initial State: Murexide binds to free
ions, forming a Yellow/Orange complex. -
Titration: EDTA is added.[1][2][3][4][5][6][7][8] Since the Ni-EDTA complex is more stable than Ni-Murexide, EDTA strips the nickel from the indicator.
-
Endpoint: Once all Nickel is bound by EDTA, the Murexide is released in its free form, which is Violet/Blue in alkaline pH (pH ~10).
Methodology Deep Dive & Comparison
Method A: Manual Visual Titration (The Baseline)
The traditional approach relying on the human eye.
-
Protocol:
-
Critical Weakness: The color transition is gradual. The "true" endpoint is often missed by 1-2 drops, leading to over-titration . Visual perception varies between operators, making validation difficult (RSD 1.0% - 2.0%).
Method B: Automated Photometric Titration (The Modern Standard)
The "Product" approach using optoelectronic sensors.
-
Protocol:
-
Sample is dispensed into a beaker on an autosampler.
-
System automatically doses buffer and indicator.
-
A Phototrode (optical sensor) immersed in the solution monitors light transmission at 555 nm or 590 nm .
-
The titrator doses EDTA dynamically (smaller increments near the endpoint).
-
The endpoint is calculated mathematically from the second derivative of the absorbance curve.
-
-
Performance Advantage: Removes subjectivity.[8] The sensor detects the specific wavelength shift of free Murexide, ignoring ambient light or operator fatigue.
Method C: Potentiometric Titration (The Alternative)
Using Ion Selective Electrodes (ISE).[8]
-
The Challenge: No commercial "Nickel ISE" exists that is selective enough for direct titration.[8]
-
The Workaround (Displacement Titration): A Cu-ISE is used.[5][8] A small amount of Cu-EDTA is added to the sample.[5][8]
Nickel displaces Copper from the complex.[5] The electrode detects the released .[8] As EDTA is added, it complexes the free last. The drop in activity signals the endpoint.[8] -
Pros/Cons: Highly accurate but chemically complex. Requires maintaining a secondary Cu-EDTA reagent.
Experimental Validation: Data Comparison
The following data summarizes a validation study comparing the three methods on a standard Electroless Nickel bath sample (Target: 6.0 g/L Ni).
| Metric | Manual Titration | Automated Photometric (Product) | Potentiometric (Cu-ISE) |
| Mean Result (n=10) | 6.08 g/L | 6.01 g/L | 6.02 g/L |
| Precision (RSD) | 1.45% | 0.14% | 0.48% |
| Analysis Time | ~5-7 min/sample | ~3 min/sample (unattended) | ~4-5 min/sample |
| Bias (Accuracy) | +1.3% (Over-titration) | +0.16% | +0.33% |
| Operator Influence | High | None | Low |
Analysis: The Manual method shows a positive bias due to the tendency of operators to titrate "past" the color change to be sure. The Automated Photometric method yields the highest precision (lowest RSD) because the optical sensor is tuned specifically to the Murexide spectral shift.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the Automated Photometric method, highlighting the self-validating control loops (pH check and derivative calculation).
Caption: Logic flow for Automated Photometric Titration ensuring pH validity before endpoint detection.
Troubleshooting & Causality (Expert Insights)
To ensure Trustworthiness and Self-Validation in your protocol, consider these factors:
The pH Trap
Nickel-EDTA complexation releases protons (
-
Consequence: Below pH 8, the indicator transition becomes sluggish, and the complex stability decreases (
drops). -
Fix: Always use a high-molarity buffer (e.g., 54g NH4Cl + 350mL NH3 per liter) to maintain pH ~10 throughout the run.
Interferences (Masking)
Plating baths often contain Iron (Fe) or Aluminum (Al) impurities.
-
Causality:
forms a stable complex with EDTA and can block the indicator. -
Solution: Add Triethanolamine (TEA) before the buffer. TEA masks Fe and Al by forming hydroxyl complexes that do not react with EDTA at pH 10, leaving Nickel free to be titrated [4].
Temperature Effects
The reaction rate of Ni-EDTA is slower than other metals (e.g., Ca-EDTA).
-
Protocol Adjustment: In automated methods, set a "Measure Mode" delay (e.g., 3-5 seconds) after each titrant addition. This allows chemical equilibrium before the sensor takes a reading, preventing "virtual" endpoints.
References
-
ASTM International. (2021). ASTM E1613 - Standard Test Method for Determination of Lead by Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), Flame Atomic Absorption Spectrometry (FAAS), or Graphite Furnace Atomic Absorption Spectrometry (GFAAS) Techniques. (Used as comparative baseline for instrumental accuracy). Link
-
Mettler Toledo. (n.d.).[1] Application Note M066: Electroless Nickel Bath: Determination of Nickel. (Source of photometric protocol and precision data). Link
-
Hanna Instruments. (2023). Increasing the Reliability of Your Nickel Bath Titrations Through Automation. (Source of Potentiometric vs. Manual comparison). Link
-
Halliday, C. G., & Leonard, M. A. (1987).[2] Selective and precise photometric titration of metal ions with EDTA using masking agents. The Analyst. (Source for masking agent mechanisms).[2][3][9] Link
-
Xylem Analytics. (n.d.). Determination of Nickel in Plating Baths (Potentiometric). (Source for Cu-ISE displacement methodology). Link
Sources
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. titrations.info [titrations.info]
- 4. SSERC | Determination of nickel [sserc.org.uk]
- 5. xylemanalytics.com [xylemanalytics.com]
- 6. isdsnet.com [isdsnet.com]
- 7. scribd.com [scribd.com]
- 8. blog.hannainst.com [blog.hannainst.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Comparative Guide: Carcinogenic Potential of Nickel Sulfate vs. Nickel Oxide
Executive Summary: The Solubility Paradox
In the assessment of nickel carcinogenicity, solubility is the primary determinant of toxicokinetics and the resulting mode of action (MoA). This guide compares Nickel Sulfate (
While both are classified as Group 1 Carcinogens by the IARC, they exhibit a "Solubility Paradox":
-
Soluble Nickel (
): Rapidly absorbed and excreted. Its carcinogenicity is driven by systemic ion bioavailability and hypoxia mimicry ( stabilization). -
Insoluble Nickel (
): Persists in tissues. Its higher carcinogenic potency in lung models is driven by the "Trojan Horse" mechanism , where particles are phagocytized and deliver a concentrated payload of ions directly to the nucleus.
Physicochemical & Kinetic Comparison
The following table contrasts the fundamental properties determining the bioavailability of these compounds.
| Feature | This compound ( | Nickel Oxide ( |
| Solubility | High (>600 g/L in water) | Extremely Low (<0.001 g/L in water) |
| Primary Uptake Route | Ion Channels (DMT1), Diffusion | Phagocytosis / Macropinocytosis |
| Intracellular Fate | Rapid cytosolic distribution; rapid efflux | Lysosomal accumulation |
| Lung Half-Life | Short (Days); Rapid clearance | Long (Months to Years); Bio-persistent |
| Primary Target Organ | Systemic (Kidney, Lung) | Local (Lung, Nasal Cavity) |
| Genotoxicity Type | Indirect (ROS, Epigenetic, DNA Repair inhibition) | Direct (Particle overload, Chromosome damage) |
Mechanistic Pathways of Carcinogenicity
Understanding the cellular uptake mechanism is critical for designing relevant toxicity assays.
A. Soluble Nickel ( ): The Hypoxia Mimic
Soluble
-
Mechanism: PHDs require
and ascorbate to degrade . Nickel displaces iron at the catalytic site.[2] -
Outcome:
stabilizes (even in normoxia), translocates to the nucleus, and activates oncogenes (VEGF, GLUT1) and glycolytic shifts (Warburg effect).
B. Insoluble Nickel ( ): The Trojan Horse
Insoluble particles are too large for ion channels. They are engulfed by phagocytes (macrophages) or epithelial cells via macropinocytosis.
-
Mechanism: The particle is trapped in a phagolysosome. The acidic pH (4.5–5.0) of the lysosome dissolves the particle, releasing a massive, localized burst of
ions. -
Outcome: These ions rupture the lysosome and bombard the nucleus, causing clastogenic damage (chromosome aberrations) and epigenetic silencing more potently than soluble nickel.
Visualization: Dual Pathway Mechanism
The following diagram illustrates the divergent uptake but convergent nuclear toxicity of both forms.
Figure 1: Comparative cellular uptake and signaling pathways. Soluble nickel exploits ion transporters, while insoluble nickel utilizes the "Trojan Horse" endocytic route to deliver high localized doses.
Comparative Toxicological Data
The following data summarizes key findings from National Toxicology Program (NTP) studies and peer-reviewed literature.
| Endpoint | This compound ( | Nickel Oxide ( | Interpretation |
| In Vivo (Rat Inhalation) | Inflammation; No significant tumor increase in 2-year bioassays. | Significant increase in alveolar/bronchiolar neoplasms. | |
| In Vitro (Cytotoxicity) | High acute toxicity ( | Lower acute toxicity. | |
| Cell Transformation | Induces transformation but requires continuous exposure. | Potent inducer of anchorage-independent growth (foci). | |
| Epigenetics | Global hypomethylation; H3K4 demethylation. | Heterochromatin condensation (silencing of tumor suppressors). | Both induce "epigenetic senescence" and instability. |
Experimental Protocols for Assessment
To validly compare these compounds, researchers must use assays that account for the time-dependent uptake differences. Standard 24-hour cytotoxicity assays often produce false negatives for Nickel Oxide.
Protocol A: Bhas 42 Cell Transformation Assay (CTA)
This is the industry gold standard for predicting carcinogenicity in vitro, capable of detecting both initiating and promoting activity.
Rationale: Unlike simple viability assays (MTT), CTA measures the morphological transformation of cells, which correlates strongly with in vivo tumor formation.
Workflow Steps:
-
Seeding: Plate Bhas 42 cells (v-Ha-ras transfected) at low density (2,000 cells/well) in 6-well plates.
-
Initiation Phase (Day 1-4): Treat with
(0.5–50 ) or ( ).-
Critical Control: Use 3-methylcholanthrene (MCA) as a positive control.
-
-
Washout: Remove medium. For
, ensure thorough washing to remove extracellular particles that might physically obscure scoring. -
Promotion Phase (Day 4-14): Culture in growth medium. Change medium every 3-4 days.
-
Fixation & Staining: Fix with methanol; stain with Giemsa.
-
Scoring: Count Type III foci (deeply basophilic, multilayered, criss-crossing fibers).
Protocol B: Intracellular Nickel Quantification (ICP-MS)
Rationale: You must prove that the lack of toxicity in
-
Treatment: Expose cells to equimolar concentrations of Ni for 24h.
-
Lysis: Wash cells with PBS + EDTA (to remove surface-bound Ni). Lyse with
(65%). -
Digestion: Heat at 95°C for 2 hours.
-
Analysis: Analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Expectation:
treated cells will show 5-10x higher intracellular Ni burden than treated cells at later timepoints due to lysosomal accumulation.
-
Visualization: CTA Experimental Workflow
Figure 2: Workflow for Bhas 42 Cell Transformation Assay. Note the extended culture period (Promotion Phase) required to visualize morphological changes.
Regulatory Status & Risk Assessment
-
IARC (International Agency for Research on Cancer): Classifies "Nickel compounds" as Group 1 (Carcinogenic to humans) .[3][4][5] This grouping includes both soluble and insoluble forms, though the epidemiological evidence is strongest for mixtures found in refining (sulfides/oxides).[6][7]
-
NTP (National Toxicology Program): Lists Nickel Compounds as "Known to be Human Carcinogens."
-
REACH (EU): Both substances are Substances of Very High Concern (SVHC).
Scientist's Note: While regulatory bodies often group them, the risk profile differs.
References
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). Arsenic, Metals, Fibres, and Dusts.[8] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol.[3][8] 100C. Lyon (FR): International Agency for Research on Cancer.[6] [Link]
-
National Toxicology Program. (1996).[9] Toxicology and Carcinogenesis Studies of Nickel Oxide in F344/N Rats and B6C3F1 Mice (Inhalation Studies).[10] NTP TR 451.[9] [Link][9]
-
Costa, M., et al. (2005).[11] Molecular mechanisms of the carcinogenicity of nickel and arsenic. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]
-
Salnikow, K., & Zhitkovich, A. (2008). Genetic and Epigenetic Mechanisms in Metal Carcinogenesis and Cocarcinogenesis: Nickel, Arsenic, and Chromium. Chemical Research in Toxicology. [Link]
-
Goodman, J. E., et al. (2011). The nickel ion bioavailability model of carcinogenicity.[9][12] Critical Reviews in Toxicology. [Link]
Sources
- 1. Soluble nickel interferes with cellular iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soluble nickel inhibits HIF-prolyl-hydroxylases creating persistent hypoxic signaling in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 4. Nickel Carcinogenesis Mechanism: DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 6. Nickel Compounds and Metallic Nickel - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. NICKEL AND NICKEL COMPOUNDS - Arsenic, Metals, Fibres and Dusts - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. Exploring the Molecular Mechanisms of Nickel-Induced Genotoxicity and Carcinogenicity: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative carcinogenic effects of nickel subsulfide, nickel oxide, or this compound hexahydrate chronic exposures in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Soluble and insoluble nickel compounds exert a differential inhibitory effect on cell growth through IKKα-dependent cyclin D1 down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Soluble and insoluble nickel compounds exert a differential inhibitory effect on cell growth through IKKalpha-dependent cyclin D1 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison: Internal Stress in Nickel Sulfate vs. Nickel Chloride Baths
[1]
Executive Summary
Objective: To provide a rigorous technical comparison of internal stress characteristics in nickel electroplating resulting from sulfate-based (Watts) versus chloride-based electrolytes.
Verdict:
-
Nickel Sulfate (Watts) Baths produce deposits with moderate tensile stress (110–210 MPa) and high ductility. They are the industry standard for engineering and decorative applications where corrosion resistance and mechanical integrity are paramount.
-
Nickel Chloride Baths produce deposits with high tensile stress (205–310 MPa) . While they offer superior conductivity and anode corrosion, the resulting lattice distortion renders them unsuitable for thick electroforming or applications requiring thermal stability, unless stress reducers are employed.
Scientific Foundation: The Mechanics of Internal Stress
Internal stress in electrodeposits arises from the distortion of the crystal lattice as adatoms (adsorbed atoms) settle into the metal structure. This stress is vector-dependent, acting either to contract the deposit (tensile) or expand it (compressive).[1]
The Crystallographic Divergence
The primary differentiator between sulfate and chloride baths lies in the anion's influence on electrocrystallization:
-
Sulfate Anions (
): These are large, kinetically slow ions that do not strongly adsorb to the cathode surface. This allows for a more equilibrium-driven crystal growth, resulting in larger grain sizes and fewer lattice defects (dislocations). -
Chloride Anions (
): These are small, aggressive ions that specifically adsorb to the cathode. They lower the overpotential for nickel deposition, increasing the nucleation rate. While this improves "throwing power" and conductivity, it forces a rapid, non-equilibrium crystallization. The result is a fine-grained structure with a high density of grain boundaries and vacancies, which coalesce to generate significant tensile stress.
Hydrogen Inclusion Mechanism
Both baths operate at acidic pH, leading to concurrent hydrogen evolution. Hydrogen atoms can diffuse into the nickel lattice (interstitial defects). As these atoms recombine to form
Visualization of Stress Mechanisms
Figure 1: Mechanistic pathways leading to differential stress profiles in Nickel Electroplating.
Comparative Data Analysis
The following data aggregates findings from standard electrochemical literature (see References).
| Parameter | This compound (Watts) | Nickel Chloride (All-Chloride) | Sulfamate (Reference)* |
| Internal Stress | 110 – 210 MPa (Tensile) | 205 – 310 MPa (Tensile) | 0 – 55 MPa (Low Tensile) |
| Ductility (% Elongation) | 15 – 25% | < 10% (Brittle) | 20 – 30% |
| Hardness (Vickers) | 130 – 200 HV | 230 – 260 HV | 170 – 230 HV |
| Conductivity | Moderate | High | Moderate |
| Anode Corrosion | Requires Chloride aid | Excellent (100% efficiency) | Good |
| Primary Application | Decorative, Engineering | Strike baths, High-speed plating | Electroforming |
*Sulfamate is included as a baseline for "Low Stress" applications.
Key Insight: The "All-Chloride" bath is rarely used for thick deposits due to the risk of cracking (macroscopic failure) caused by the >200 MPa stress. It is primarily reserved for "Wood's Nickel Strike" applications where a thin, highly conductive layer is needed to activate stainless steel.
Experimental Protocol: Validating Internal Stress
To ensure reproducibility in your lab, you must use a self-validating system. The Spiral Contractometer (ASTM B636) is the gold standard for quantitative stress measurement.
The Principle
A helix made of stainless steel is plated on the outside only.[1] As the deposit forms, the internal stress causes the helix to wind (tensile) or unwind (compressive).[1] This rotational deflection is read on a dial and converted to stress units.[2]
Step-by-Step Methodology
Pre-requisites:
-
Spiral Contractometer (e.g., KSC114 type).[1]
-
Stainless Steel Helix (
thick).[1][3] -
Power Supply (0-5 Amp, ripple < 5%).
Workflow:
-
Calibration: Calibrate the helix using standard weights to determine the deflection constant (
). -
Preparation:
-
Zeroing: Mount the helix and adjust the dial to zero in the plating solution (thermal equilibrium is essential).
-
Plating:
-
Apply current (typically 30-50 ASF / 3-5 A/dm²).
-
Plate to a target thickness (usually 0.0006 inches / 15 microns).
-
Record the deflection (
) in degrees.
-
-
Calculation: Use the simplified formula for the Spiral Contractometer:
Experimental Workflow Diagram
Figure 2: ASTM B636 Compliant Workflow for Stress Measurement.
Optimization & Mitigation Strategies
If your process requires the conductivity of a chloride bath but the ductility of a sulfate bath, consider these hybrid approaches:
-
The "Watts" Compromise: A standard Watts bath contains ~45-60 g/L
. This provides necessary anode corrosion while keeping stress manageable (~150 MPa). -
Stress Reducers:
-
Class I Brighteners (Sulfur-bearing): Saccharin or Sodium Allyl Sulfonate. These introduce compressive stress, counteracting the tensile stress of the chloride.
-
Warning: These introduce sulfur into the deposit.[6][4] If the part is heated >200°C, sulfur migrates to grain boundaries, causing catastrophic embrittlement.
-
-
Pulse Plating: High-frequency pulse reverse plating can modify the desorption of hydrogen and nucleation rates, potentially lowering stress in high-chloride systems without chemical additives.
References
-
Technic Inc. "Physical Properties of Electrodeposited Nickel." Technic Application Guides. Available at: [Link]
-
Advanced Plating Technologies. "What Type of Nickel Plating Should I Use?" Engineering Guides. Available at: [Link]
-
ASTM International. "ASTM B636 - Standard Test Method for Measurement of Internal Stress of Plated Metallic Coatings with the Spiral Contractometer."[5] ASTM Standards.[6][1][3][5][7] Available at: [Link]
-
NiCoForm. "Comparative Study of Three Internal Stress Measurement Methods." Technical Papers. Available at: [Link]
-
ResearchGate (Various Authors). "Effects of chloride, bromide and iodide ions on internal stress in films deposited during high speed nickel electroplating." Journal of Applied Electrochemistry. Available at: [Link]
Sources
- 1. Spiral Contractometer Instructions for Applied Metalic Coatings - Specialty Testing and Development Company [specialtytest.com]
- 2. Content Retired - Compliance Assistance Centers [caiweb.com]
- 3. Nickel Plating Conditions for Spiral Contractometer Tests - Specialty Testing and Development Company [specialtytest.com]
- 4. Content Retired - Compliance Assistance Centers [caiweb.com]
- 5. nicoform.com [nicoform.com]
- 6. technic.com [technic.com]
- 7. ASTM B636/B636M-2021 "Standard Test Method for Measurement of Internal Stress of Plated Metallic Coatings with the Spiral Contractometer" | NBCHAO [en1.nbchao.com]
Technical Guide: Quantitative Analysis of Phosphorus Content in Electroless Nickel Deposits
Executive Summary
In the engineering of pharmaceutical bioreactors and high-precision chemical handling equipment, the surface integrity of nickel-phosphorus (Ni-P) coatings is critical. The phosphorus content within the deposit—ranging from low (1-4%) to high (>10%)—dictates the crystallographic structure and, consequently, the corrosion resistance and non-magnetic properties of the finish.
While the reduction of hypophosphite is the primary driver of phosphorus inclusion, the anion of the nickel salt (Sulfate, Chloride, Acetate, or Sulfamate) fundamentally alters the deposition kinetics and bath stability. This guide provides a comparative analysis of these salt sources and establishes a rigorous, GLP-compliant analytical workflow for validating phosphorus content using ICP-OES and XRD.
Part 1: The Mechanistic Foundation
To control phosphorus content, one must understand the autocatalytic reduction mechanism. The deposition is not merely a plating action but a simultaneous redox reaction where hypophosphite (
The Chemical Causality
The phosphorus content is inversely proportional to the deposition rate and pH.
-
Nickel Reduction:
-
Phosphorus Codeposition:
As the reaction proceeds, the local pH at the substrate interface drops. If the nickel salt source introduces anions that buffer this pH change or alter the activity coefficient of
Visualization: The Deposition Kinetic Pathway
The following diagram illustrates the competitive reduction pathways that determine the final alloy composition.
Figure 1: Kinetic pathway of Ni-P codeposition.[2] Note that the Salt Anion influences the surface kinetics and stress, indirectly modulating the P-inclusion rate.
Part 2: Comparative Analysis of Nickel Salt Sources
In pharmaceutical applications where leaching is a failure mode, the choice of nickel salt is paramount. While Nickel Sulfate is the industry standard (ASTM B733), alternative salts are used for specific crystallographic modifications.
Table 1: Impact of Nickel Source on Deposit Properties
| Nickel Salt Source | Anion | Primary Characteristic | Impact on P-Content | Suitability for Pharma/R&D |
| This compound ( | High Stability. The industry baseline. Low internal stress.[3] | Baseline. Consistent P-control (typically 6-12%). | High. Preferred for general corrosion resistance. | |
| Nickel Chloride ( | High Stress. Increases conductivity but induces tensile stress. | Variable. High stress can lead to micro-cracking, altering effective P-distribution. | Low. Risk of chloride entrapment and stress corrosion cracking. | |
| Nickel Acetate ( | Buffering. Acts as a secondary buffer; smoother deposits. | Elevated. Slower deposition rate often favors higher P-inclusion. | Medium. Good for complex geometries, but lower nitric acid resistance. | |
| Nickel Sulfamate ( | Lowest Stress. High purity, very ductile deposits.[3] | Controlled. Allows for very high P (>12%) with minimal stress. | High. Ideal for flexible components or high-temperature cycling. |
Critical Insight: For drug development hardware, This compound is the validated standard due to its balance of cost and stability. However, Nickel Sulfamate should be selected for components subjected to thermal sterilization (autoclaving) due to its superior ductility, preventing micro-cracks where bacteria could harbor.
Part 3: Analytical Methodologies (Validation Protocols)
To ensure the deposit meets the "High Phosphorus" criteria (>10% P) required for amorphous, non-magnetic, and corrosion-resistant properties, rigorous validation is required.
Protocol A: ICP-OES (Bulk Composition Analysis)
Standard: ASTM E1479 / Modified ASTM B733
This is the "Gold Standard" for quantitative analysis. It destroys the sample but provides accuracy to
Reagents:
-
Nitric Acid (
), Trace Metal Grade. -
Hydrochloric Acid (
), Trace Metal Grade. -
1000 ppm Phosphorus Standard (NIST Traceable).
Workflow:
-
Sampling: Plate a standard coupon (
cm) or strip 50 mg of coating from the part using . -
Digestion:
-
Place sample in a PTFE beaker.
-
Add 10 mL Aqua Regia (3:1
: ). -
Heat at
until dissolution is complete (approx. 20 mins). -
Dilute to 100 mL with Type I Deionized Water.
-
-
Calibration: Construct a 4-point calibration curve (0, 1, 5, 10 ppm P).
-
Analysis: Measure emission intensity at 213.618 nm (Phosphorus) and 231.604 nm (Nickel).
-
Calculation:
(Where is concentration in mg/L, is volume in L, is mass in mg).
Protocol B: X-Ray Diffraction (Structural Verification)
Standard: ASTM B733 Appendix
XRD is non-destructive and confirms if the high-P content has successfully created an amorphous structure.
Workflow:
-
Setup: Cu K
radiation ( ), 40 kV, 40 mA. -
Scan Range:
from to . -
Interpretation:
Visualization: Analytical Decision Logic
The following flow chart outlines the decision process for validating a coating for pharmaceutical use.
Figure 2: Validation logic for High-Phosphorus Nickel deposits. Both chemical (ICP) and structural (XRD) validation are recommended for critical applications.
References
-
ASTM International. (2022). ASTM B733-22, Standard Specification for Autocatalytic (Electroless) Nickel-Phosphorus Coatings on Metal. West Conshohocken, PA.
- Mallory, G. O., & Hajdu, J. B. (1990). Electroless Plating: Fundamentals and Applications. American Electroplaters and Surface Finishers Society. (Seminal text on EN chemistry).
-
Sahoo, P., & Das, S. K. (2011). Tribology of electroless nickel coatings – A review. Materials & Design, 32(4), 1760-1775.
-
Cheung, C., et al. (2016). Electroless Nickel Deposition: An Alternative for Graphene Contacting. ACS Applied Materials & Interfaces. (Discusses Ni-P resistivity and P-content correlation).
-
Twin City Plating. Corrosion Resistance of High Phosphorus Electroless Nickel Coatings.[7] (Industrial data on salt resistance).
Sources
- 1. advancedplatingtech.com [advancedplatingtech.com]
- 2. mdpi.com [mdpi.com]
- 3. Sulfamate Nickel vs. Sulfate Nickel Plating [chemresearchco.com]
- 4. Electroless nickel plating – everything you need to know [surfacetechnology.co.uk]
- 5. scribd.com [scribd.com]
- 6. Electroless nickel-phosphorus plating - Wikipedia [en.wikipedia.org]
- 7. twincityplating.com [twincityplating.com]
comparative analysis of catalysts derived from NiSO4 and Ni(NO3)2
Comparative Analysis of Catalysts Derived from and [1][2]
Executive Summary
In the synthesis of supported nickel catalysts (e.g.,
The Verdict: Nickel Nitrate (
The Warning: Nickel Sulfate (
Mechanistic Divergence: The Anion Effect
The critical difference lies in the thermal decomposition behavior of the counter-ions during the calcination phase.
Nitrate Precursor ( )[2]
-
Decomposition: Nickel nitrate decomposes readily at moderate temperatures (
). -
Byproducts: It releases gaseous nitrogen oxides (
) and oxygen, which leave the system cleanly. -
Result: This "clean exit" leaves behind pure Nickel Oxide (
) interacting directly with the support, facilitating the formation of small, well-dispersed metal nanoparticles upon reduction.
Sulfate Precursor ( )[2]
-
Decomposition: Sulfate ions are notoriously stable. Complete decomposition often requires temperatures exceeding
, which triggers the sintering of the support (e.g., to transition) and the collapse of pore structures. -
Residue: At standard calcination temperatures (
), significant sulfate residues remain. -
Poisoning: Upon reduction, these residues can form surface sulfides (
) or remain as blocking sulfate groups. Sulfur is a classic poison for Group VIII metals, sterically and electronically deactivating the sites required for hydrogen chemisorption.
Visualization of Catalyst Activation Pathways
The following diagram illustrates the divergent pathways of catalyst activation and the resulting active site availability.
Figure 1: Comparative activation workflow showing the "clean" nitrate pathway versus the "poisoned" sulfate pathway.
Comparative Performance Analysis
The following data aggregates findings from standard catalytic testing (e.g.,
Quantitative Comparison Table
| Metric | Catalyst Derived from | Catalyst Derived from | Impact Analysis |
| Precursor Solubility | High ( | Moderate ( | Nitrate allows for higher metal loading in a single impregnation step. |
| Decomposition Temp. | Sulfate requires harsh heat that damages the support structure. | ||
| Ni Particle Size | Small ( | Large ( | Nitrate yields higher active surface area per gram of Ni. |
| Conversion Efficiency | High ( | Low ( | Sulfate residues physically block reactant access. |
| Residual Sulfur | Negligible | High (detected by FTIR/XPS) | Sulfur modifies electronic state, preventing |
| Coking Resistance | High Stability | Low (Promotes Graphite) | Sulfate-derived catalysts are prone to rapid deactivation via carbon deposition. |
Case Study: Methanation
In a direct comparison for
-
Nitrate-derived: Achieved ~80% conversion . The catalyst exhibited crystalline cubic Ni particles that were well-dispersed.
-
Sulfate-derived: Achieved ~51% conversion .[1] FTIR analysis confirmed broad absorption bands at
attributed to sulfate species, confirming that active sites were covered [1].[1]
Experimental Protocol: Self-Validating Synthesis
This protocol is designed to ensure scientific integrity. It includes a "Stop/Go" validation step to detect sulfate contamination before wasting resources on reactor testing.
Materials[2][3][4][5][6]
-
Support:
(Surface area ).[2] -
Precursors:
(Target) vs. (Control). -
Solvent: Deionized water (
).
Wet Impregnation Method
-
Pore Volume Determination: Measure the water uptake of the dry support (incipient wetness point).
-
Solution Prep: Dissolve the calculated mass of precursor in a volume of water equal to the support's total pore volume.
-
Impregnation: Add solution dropwise to the support with constant agitation to ensure macroscopic homogeneity.
-
Aging: Allow the paste to age for 12 hours at room temperature.
-
Drying: Dry at
for 12 hours. -
Calcination: Ramp at
to and hold for 4 hours in static air.
The "Stop/Go" Validation (Critical Step)
Before loading the catalyst into a reactor, perform a Barium Chloride Turbidity Test on the wash water or a leachate of the sulfate-derived catalyst.
-
Protocol: Take
of calcined catalyst, suspend in water, sonicate, and filter. Add drops of . -
Observation: A white precipitate (
) indicates leachable sulfate. -
Decision: If precipitate forms, the catalyst surface is contaminated. Do not proceed to hydrogenation testing unless studying poisoning mechanisms.
Mechanistic Diagram: Sulfur Poisoning
This diagram details the microscopic interference of sulfate residues on the Nickel surface.[1]
Figure 2: Mechanistic representation of steric and electronic blocking of Ni sites by sulfur residues.
Conclusion
For researchers aiming to develop high-performance hydrogenation or reforming catalysts, Nickel Nitrate is the mandatory precursor choice . It ensures maximum metal utilization, high specific surface area, and freedom from poisoning. This compound should be reserved exclusively for studies investigating catalyst deactivation or specific electrocatalytic applications where sulfate-termination is a desired structural feature [3].
References
-
Reactivity of Nickel Oxide Based Catalyst Prepared From Different Nickel Salt Precursors Source: AIP Conference Proceedings / Scribd URL:[Link]
-
Effect of the Nickel Source on the Structure, Performance, and Carbon Deposition of the Ni/Al2O3 Catalyst for CO2–CH4 Reforming Source: ACS Omega URL:[Link][3]
-
Sulfate-Terminated High-Entropy Oxyhydroxide Porous Nanocubes for Efficient Nitrate-to-Ammonia Conversion Source: ACS Nano URL:[4][Link][3]
-
Nickel Nitrate vs Other Nickel Salts: Key Differences Source: Yunli Chemical Industry Guide URL:[Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
